(S)-Osanetant
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H41Cl2N3O2 |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
N-[1-[3-[(3S)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m1/s1 |
Clave InChI |
DZOJBGLFWINFBF-UUWRZZSWSA-N |
SMILES isomérico |
CC(=O)N(C)C1(CCN(CC1)CCC[C@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
SMILES canónico |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Foundational & Exploratory
(S)-Osanetant: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). Its mechanism of action in the central nervous system (CNS) is centered on its competitive and reversible blockade of this Gq-protein coupled receptor. This antagonism modulates downstream signaling cascades, primarily by inhibiting the activation of phospholipase C and the subsequent mobilization of intracellular calcium. Functionally, this leads to a modulation of key neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of various CNS disorders. This technical guide provides an in-depth overview of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its effects on neurotransmitter systems.
Introduction
This compound is a highly selective antagonist for the neurokinin-3 receptor, a member of the tachykinin receptor family. In the central nervous system, NK3R and its endogenous ligand, neurokinin B (NKB), are involved in the regulation of a variety of physiological and pathological processes. The therapeutic potential of modulating this system has led to the investigation of NK3R antagonists like this compound for a range of CNS disorders. This document serves as a comprehensive technical resource on the mechanism of action of this compound.
Molecular Mechanism of Action
The primary mechanism of action of this compound is its competitive antagonism at the orthosteric binding site of the NK3 receptor.[1] The NK3R is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq alpha subunit.
NK3 Receptor Signaling Pathway
Activation of the NK3R by its endogenous agonist, NKB, initiates a well-defined signaling cascade:
-
Ligand Binding and Receptor Activation: NKB binds to the extracellular domain of the NK3R, inducing a conformational change in the receptor.
-
Gq Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gq-alpha subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, leading to a cellular response.
This compound, by competitively binding to the NK3R, prevents the binding of NKB and thereby inhibits this entire signaling cascade.
Quantitative Pharmacological Data
The affinity and functional potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki (Binding Affinity) | 0.21 ± 0.03 nM | Human (CHO cells) | Radioligand Displacement Assay | [2] |
| Kb (Functional Antagonism) | 12 nM | Human (CHO cells) | Calcium Mobilization Assay | [1] |
-
Ki: The inhibition constant, representing the concentration of this compound required to occupy 50% of the NK3 receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.
-
Kb: The equilibrium dissociation constant for a competitive antagonist determined in a functional assay, representing the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the NK3 receptor.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the human NK3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Radioligand: [¹²⁵I]iodohistidyl-[MePhe⁷]-NKB (a high-affinity NK3R agonist).
-
Test Compound: this compound (SR142801).
-
Non-specific Binding Control: A high concentration of an unlabeled NK3R ligand (e.g., 1 µM Senktide).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit NK3R-mediated increases in intracellular calcium.
Objective: To determine the functional antagonist potency (Kb) of this compound.
Materials:
-
Cells: CHO cells stably expressing the human NK3R.
-
Agonist: Senktide or Neurokinin B.
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating: Culture CHO-hNK3R cells and seed them into a 96-well black, clear-bottom plate. Incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Using the fluorescence plate reader, add varying concentrations of this compound to the wells. Incubate for 15-30 minutes.
-
Add a fixed concentration of the agonist (e.g., EC₈₀ of Senktide) to all wells.
-
-
Signal Detection: Measure the change in fluorescence in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Plot the agonist dose-response curves in the presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA₂ value, from which the Kb can be calculated. An aberrant Schild plot with a steep slope was observed for osanetant, suggesting a non-competitive mode of antagonism in this functional assay, despite competitive binding.[1]
-
Effects on Neurotransmitter Systems
The therapeutic effects of this compound in the CNS are believed to be mediated by its ability to modulate the release of key neurotransmitters, particularly dopamine and serotonin.
Modulation of Dopamine and Serotonin Release
Preclinical evidence suggests that NK3R activation can influence the activity of dopaminergic and serotonergic neurons. Consequently, antagonism of NK3R by this compound is hypothesized to modulate the release of these neurotransmitters in brain regions implicated in psychiatric disorders, such as the striatum and prefrontal cortex. While direct in vivo microdialysis data for this compound is limited in the public domain, the known distribution of NK3 receptors on dopaminergic and serotonergic neurons supports this mechanism.
In Vivo Microdialysis (General Protocol)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To assess the effect of this compound on extracellular levels of dopamine and serotonin in the rat brain.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Microdialysis Probes.
-
Stereotaxic apparatus.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound solution for administration.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period, then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Conclusion
This compound exerts its effects in the central nervous system through potent and selective competitive antagonism of the neurokinin-3 receptor. This action inhibits the Gq-protein coupled signaling cascade, leading to a reduction in intracellular calcium mobilization. The functional consequence of this molecular mechanism is the modulation of critical neurotransmitter systems, including dopamine and serotonin. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for understanding and further investigating the intricate mechanism of action of this compound. Further in vivo studies are warranted to fully elucidate the precise quantitative effects of this compound on neurotransmitter dynamics in various brain regions and their correlation with its therapeutic potential in CNS disorders.
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of (S)-Osanetant
(S)-Osanetant , also known to the scientific community as SR142801, is the biologically active S-enantiomer of Osanetant.[1][2] It is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[3][4] Developed by Sanofi-Synthélabo in the mid-1990s, it was initially investigated as a potential therapeutic agent for schizophrenia and other central nervous system disorders.[5] Although its development was ultimately discontinued, this compound remains a significant tool in pharmacological research for elucidating the physiological and pathological roles of the NK3 receptor.
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, including its binding affinity (Ki) and functional inhibitory potency (IC50) for the NK3 receptor across different species, as well as its selectivity over other tachykinin receptors.
Table 1: Binding Affinity (Ki) of Osanetant for NK3 Receptors
| Species | Receptor | Ki (nM) | Reference |
| Human | NK3 | 0.21 | |
| Guinea Pig | NK3 | 0.11 | |
| Rat | NK3 | 15 |
Table 2: Functional Inhibitory Potency (IC50) of Osanetant
| Assay System | Agonist | IC50 (nM) | Reference |
| CHO cells expressing human NK3 receptor (Inositol monophosphate formation) | [MePhe7]-NKB | 14.3 | |
| CHO cells expressing human NK3 receptor (Inositol monophosphate formation) | Senktide | 4.8 | |
| CHO cells expressing human NK3 receptor ([3H]arachidonic acid release) | [MePhe7]-NKB | 16.1 | |
| CHO cells expressing human NK3 receptor ([3H]arachidonic acid release) | Senktide | 8.0 | |
| CHO cells expressing human NK3 receptor (cAMP accumulation) | [MePhe7]-NKB | 4.0 | |
| CHO cells expressing human NK3 receptor (Ca2+ mobilization) | - | 0.8 |
Table 3: Selectivity Profile of Osanetant for Tachykinin Receptors
| Receptor | Species | Binding Affinity (Ki) | Reference |
| NK1 | Human | >1000 nM | |
| NK2 | Human | >1000 nM | |
| NK3 | Human | 0.21 nM |
Experimental Protocols
This section details the methodologies for the chemical synthesis of this compound and key biological assays used to characterize its activity.
The enantioselective synthesis of this compound can be achieved through a multi-step process. A formal asymmetric synthesis has been reported, highlighting a key step of asymmetric alkylation of a 3-arylpiperidin-2-one derivative under phase-transfer conditions. The following represents a plausible synthetic workflow based on available literature.
Detailed Experimental Protocol for a Key Synthetic Step (Hypothetical Example):
Synthesis of (3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine (Intermediate C):
To a solution of (R)-3-(3,4-Dichlorophenyl)-3-(2-oxopiperidin-3-yl)propanenitrile (Intermediate B) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of lithium aluminum hydride (LAH) in THF dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until the reduction of the nitrile and lactam is complete, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then dissolved in dichloromethane, and benzoyl chloride and triethylamine are added. The mixture is stirred at room temperature overnight. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine.
1. NK3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the NK3 receptor.
-
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Radioligand: [3H]-SR142801 (the racemic form of Osanetant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled Senktide (a selective NK3 agonist).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium increase induced by an NK3 receptor agonist.
-
Materials:
-
CHO cells stably expressing the human NK3 receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK3 receptor agonist (e.g., Senktide or Neurokinin B).
-
Test compound: this compound at various concentrations.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Seed the CHO-NK3 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the NK3 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the activation of the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Upon binding of its endogenous ligand, Neurokinin B (NKB), the NK3 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increased Ca²⁺ also binds to calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinases such as CaMKII. These kinases then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses, including neuronal excitation and modulation of gene expression. This compound competitively blocks the binding of NKB to the NK3 receptor, thereby inhibiting this entire signaling cascade.
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. N-(1-{3-[1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide | C35H41Cl2N3O2 | CID 9808948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S)-Osanetant in the Tachykinin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Osanetant, the active S-enantiomer of Osanetant (SR142801), is a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. The tachykinin family of neuropeptides, including Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes. NKB is the endogenous ligand with the highest affinity for the NK3 receptor, and the NKB/NK3 signaling pathway is implicated in the pathophysiology of various central nervous system disorders. This technical guide provides an in-depth overview of the tachykinin signaling pathway with a focus on the mechanism of action of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.
The Tachykinin Signaling Pathway
The tachykinin system comprises a family of neuropeptides that mediate their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R).[1] The primary endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively, although some cross-reactivity exists.[1]
The NK3 receptor, the primary target of this compound, is preferentially activated by NKB.[2] Upon binding of NKB, the NK3 receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein, initiates a downstream signaling cascade. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including the modulation of neurotransmitter release.[3][4]
This compound: Mechanism of Action
This compound is a selective antagonist of the NK3 receptor. As a competitive antagonist, it binds to the same site on the NK3 receptor as the endogenous ligand, NKB, but does not activate the receptor. By occupying the binding site, this compound prevents NKB from binding and initiating the downstream signaling cascade. This blockade of NKB-induced signaling results in the inhibition of PLC activation, subsequent IP3 and DAG production, and the prevention of intracellular calcium mobilization. The antagonistic action of this compound effectively dampens the physiological responses mediated by the NKB/NK3 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its racemic mixture, Osanetant (SR142801), in relation to the NK3 receptor.
| Compound | Parameter | Receptor | Species | Value | Reference |
| This compound (as SR142801) | Ki | NK3 | Human | 0.21 ± 0.03 nM | |
| Osanetant | Ki | NK3 | Human | 0.8 nM | |
| (-)-antipode of SR142801 | Ki | NK3 | Human | 32.0 ± 5.0 nM |
Table 1: Binding Affinity of Osanetant and its Enantiomers for the Human NK3 Receptor.
| Compound | Assay | Agonist | IC50 | Reference |
| SR142801 | Inositol Monophosphate Formation | [MePhe7]-NKB (10 nM) | 14.3 ± 2.6 nM | |
| SR142801 | Inositol Monophosphate Formation | Senktide (10 nM) | 4.8 ± 1.5 nM | |
| SR142801 | [3H]Arachidonic Acid Release | [MePhe7]-NKB | 16.1 ± 0.5 nM | |
| SR142801 | [3H]Arachidonic Acid Release | Senktide | 8.0 ± 1.7 nM | |
| SR142801 | Cyclic AMP Accumulation | [MePhe7]-NKB (100 nM) | 4.0 ± 0.7 nM |
Table 2: Functional Antagonism of Osanetant (SR142801) in Cells Expressing the Human NK3 Receptor.
Experimental Protocols
Radioligand Binding Assay for NK3 Receptor
This protocol is a representative method for determining the binding affinity of this compound for the NK3 receptor.
References
(S)-Osanetant: An In-Depth Technical Guide on its In Vivo Effects on Dopamine and Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] The NK3 receptor, a member of the tachykinin receptor family, and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various central nervous system functions. Preclinical evidence has pointed towards a significant role of the NK3 receptor in regulating the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways.[2] This technical guide provides a comprehensive overview of the in vivo effects of this compound on dopamine and serotonin release, presenting available quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Core Concepts: The Neurokinin-3 Receptor Signaling Pathway
The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein alpha subunit. Upon binding of an agonist, such as NKB, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
In Vivo Effects on Dopamine Release
Activation of NK3 receptors has been shown to stimulate the activity of dopaminergic neurons and increase the release of dopamine in key brain regions such as the nucleus accumbens and prefrontal cortex.[2] Consequently, the NK3 receptor antagonist this compound is expected to modulate these effects.
Quantitative Data
A pivotal in vivo microdialysis study in freely moving rats investigated the effects of this compound (SR142801) on dopamine levels in the nucleus accumbens (NAc). The key findings are summarized below:
| Treatment Group | Brain Region | Dopamine Level Change (as % of Baseline) | Citation |
| This compound (SR142801) alone (0.2 and 2.0 mg/kg) | Nucleus Accumbens Core & Shell | No significant change from baseline | [3][4] |
| Cocaine (10.0 mg/kg i.p.) alone | Nucleus Accumbens Core | ~350% increase | |
| Cocaine (10.0 mg/kg i.p.) alone | Nucleus Accumbens Shell | ~450% increase | |
| This compound (SR142801) + Cocaine | Nucleus Accumbens Core | Potentiated to ~550% increase | |
| This compound (SR142801) + Cocaine | Nucleus Accumbens Shell | No significant potentiation |
These findings indicate that while this compound alone does not alter basal dopamine release, it can significantly modulate dopamine dynamics under conditions of stimulated release, such as that induced by cocaine. The potentiation of cocaine-induced dopamine release in the nucleus accumbens core suggests a complex interaction between NK3 receptor blockade and the dopaminergic system.
In Vivo Effects on Serotonin Release
Experimental Protocols
The following provides a detailed methodology for a typical in vivo microdialysis experiment designed to assess the effects of this compound on neurotransmitter release, based on standard practices in the field.
In Vivo Microdialysis Experimental Workflow
1. Animal Model and Surgical Procedure:
-
Species: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Coordinates are determined from a rat brain atlas.
-
Fixation: The cannula is secured to the skull using dental cement and anchor screws.
-
Post-operative Care: Animals are allowed to recover for a period of at least one week, during which they are monitored for any signs of distress.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of the analytes.
-
Drug Administration: After collecting a stable baseline, this compound is administered via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Sampling: Sample collection continues for several hours following drug administration to monitor changes in neurotransmitter levels over time.
3. Analytical Method:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is the most common method for quantifying monoamine neurotransmitters in microdialysate samples.
-
Chromatographic Separation: The dialysate sample is injected into an HPLC system where dopamine and serotonin are separated on a reverse-phase column.
-
Electrochemical Detection: The separated neurotransmitters are then detected by an electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: The concentration of each neurotransmitter is determined by comparing the peak height or area to that of known standards.
4. Histological Verification:
-
The brain is sectioned and stained to verify the correct placement of the microdialysis probe in the intended brain region.
Conclusion
This compound, as a selective NK3 receptor antagonist, demonstrates a modulatory role in the dopaminergic system. While it does not appear to affect basal dopamine levels, it can significantly potentiate stimulated dopamine release in the nucleus accumbens core. This suggests a complex interplay between the NK3 receptor system and dopamine regulation, particularly in states of heightened dopaminergic activity. The precise in vivo effects of this compound on the serotonergic system remain an area for further investigation. The methodologies outlined in this guide provide a framework for conducting rigorous preclinical studies to further elucidate the neurochemical profile of this compound and other NK3 receptor antagonists.
References
- 1. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. ovid.com [ovid.com]
(S)-Osanetant in Preclinical Models of Schizophrenia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Osanetant (SR142801) is a potent and selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. It was developed by Sanofi-Synthélabo in the mid-1990s and investigated as a novel therapeutic agent for schizophrenia.[1][2] The rationale for its development was based on the hypothesis that antagonism of the NK3 receptor, which modulates monoaminergic systems, could offer a new mechanism of action for treating psychosis.[1] Early clinical trials showed some promise in treating the positive symptoms of schizophrenia, with an efficacy profile comparable to haloperidol.[1] However, the development of this compound for schizophrenia was ultimately discontinued by Sanofi-Aventis in 2005.[1] This whitepaper provides a comprehensive overview of the available preclinical data on this compound from animal models, focusing on its pharmacological profile, behavioral effects, and the underlying signaling pathways. A notable gap in the publicly available literature is the absence of studies on this compound in highly predictive animal models of schizophrenia, such as prepulse inhibition (PPI) and conditioned avoidance response (CAR).
Core Data Presentation
Table 1: In Vitro Binding Affinity of this compound (SR142801)
| Receptor | Species | Preparation | Radioligand | Ki (nM) | pA2 |
| NK3 | Human | Plasma Membranes | [3H]SR142801 | 0.21 | - |
| NK3 | Guinea Pig | Plasma Membranes | [3H]SR142801 | 0.11 | 9.4 |
| NK3 | Rat | Plasma Membranes | [3H]SR142801 | 15 | 7.0 |
Data extracted from pharmacological characterization studies. The Ki (inhibitory constant) represents the concentration of the drug that blocks 50% of the radioligand binding. The pA2 value is a measure of the potency of a competitive antagonist.
Table 2: Behavioral Effects of this compound in Gerbil Models
| Behavioral Assay | Animal Model | Dosing this compound | Key Findings |
| Senktide-Induced Turning Behavior | Gerbil | Not specified | Potently inhibited turning behavior induced by the NK3 agonist senktide. |
| Social Interaction Test | Gerbil | 1-10 mg/kg (p.o.) | Significantly increased social interaction time. |
| Forced Swim Test | Gerbil | 5 and 10 mg/kg (i.p.) | Decreased immobility time. |
These studies suggest anxiolytic- and antidepressant-like effects of this compound in gerbils. The senktide-induced turning behavior model confirms in vivo target engagement of the NK3 receptor.
Experimental Protocols
In Vitro Receptor Binding Affinity Assay (Generalized Protocol)
The binding affinity of this compound for the NK3 receptor was likely determined using a radioligand binding assay. While the specific details from the original publication by Emonds-Alt et al. (1995) are not fully available, a generalized protocol is as follows:
-
Tissue/Cell Preparation: Plasma membranes were prepared from tissues or cells expressing the NK3 receptor of different species (human, guinea pig, rat). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
-
Radioligand: A radiolabeled form of the NK3 receptor ligand, such as [3H]SR142801, was used.
-
Incubation: The membrane preparation was incubated with the radioligand and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, the bound and free radioligand were separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.
Senktide-Induced Turning Behavior in Gerbils (Generalized Protocol)
This in vivo assay is used to assess the functional antagonism of the NK3 receptor in the central nervous system.
-
Animals: Male Mongolian gerbils were used.
-
Surgical Procedure: Animals were anesthetized and a guide cannula was stereotaxically implanted into the striatum of one hemisphere.
-
Drug Administration: After a recovery period, the selective NK3 receptor agonist senktide was microinjected through the cannula into the striatum. This compound was administered systemically (e.g., intraperitoneally or orally) at a specified time before the senktide injection.
-
Behavioral Observation: Immediately after the senktide injection, the animals were placed in an observation arena, and their turning behavior (rotations contralateral to the side of injection) was recorded for a defined period.
-
Data Analysis: The total number of full turns was counted, and the effect of this compound on reducing the senktide-induced turning was quantified.
Social Interaction Test in Gerbils (Generalized Protocol)
This test is used to evaluate anxiolytic-like and pro-social behaviors.
-
Animals: Male Mongolian gerbils were housed in pairs.
-
Test Arena: A novel, neutral cage was used as the test arena.
-
Procedure: An unfamiliar gerbil was placed in the test arena with a test animal that had been pre-treated with either vehicle or this compound. The duration of active social behaviors (e.g., sniffing, grooming, following) was recorded for a set period (e.g., 10 minutes).
-
Data Analysis: The total time spent in social interaction was calculated and compared between the drug-treated and vehicle-treated groups.
Forced Swim Test in Gerbils (Generalized Protocol)
This test is a common preclinical model to assess antidepressant-like activity.
-
Animals: Male Mongolian gerbils were used.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Animals were pre-treated with vehicle or this compound. They were then placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with only minimal movements to keep the head above water) was recorded.
-
Data Analysis: The total time of immobility was measured and compared between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
Neurokinin 3 (NK3) Receptor Signaling Pathway
Caption: NK3 Receptor Gq-protein coupled signaling cascade.
This compound Research Workflow for Schizophrenia Models
Caption: this compound preclinical to clinical development workflow.
Conclusion
This compound is a well-characterized, potent, and selective NK3 receptor antagonist with clear evidence of central nervous system activity in animal models. The available preclinical data in gerbils primarily point towards anxiolytic and antidepressant-like properties. While early clinical trials in schizophrenia showed some positive signals, the discontinuation of its development raises questions. A significant factor for consideration by researchers and drug developers is the apparent lack of publicly available data for this compound in animal models with high predictive validity for antipsychotic efficacy, such as prepulse inhibition and conditioned avoidance response. This gap in the preclinical profile makes it challenging to fully assess the initial rationale for its investigation in schizophrenia based on the currently available scientific literature. Future research in the field of NK3 receptor antagonists for schizophrenia should prioritize evaluation in these predictive models to strengthen the translational link between preclinical findings and clinical outcomes.
References
(S)-Osanetant: A Technical Guide to Therapeutic Applications Beyond Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R), has garnered significant attention for its therapeutic potential beyond its initial investigation for schizophrenia.[1][2] The NK3R, predominantly expressed in the central nervous system, plays a pivotal role in modulating various neuroendocrine pathways. Its endogenous ligand, neurokinin B (NKB), is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulatory processes.[3] This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the development of this compound and other NK3R antagonists for a range of non-psychiatric indications, focusing on the underlying mechanisms of action, experimental data, and relevant signaling pathways.
Core Mechanism of Action: NK3 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the NK3R, thereby blocking the physiological actions of NKB.[4] This antagonism modulates the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus of the hypothalamus, which are central to the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[5] The therapeutic rationale for exploring this compound in various conditions stems from the ability to precisely modulate these pathways.
Potential Therapeutic Applications
Menopausal Vasomotor Symptoms (Hot Flashes)
Pathophysiology and Rationale: In menopausal women, the decline in estrogen levels leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This dysregulation is hypothesized to disrupt the thermoregulatory center in the preoptic area of the hypothalamus, triggering inappropriate heat dissipation mechanisms that manifest as hot flashes. By blocking the NK3R, this compound can attenuate this excessive signaling and restore normal thermoregulation.
Clinical Evidence: While a Phase 2a trial of osanetant (ACER-801) for moderate to severe vasomotor symptoms associated with menopause did not meet its primary endpoint of reducing the frequency or severity of hot flashes, the drug was well-tolerated. Other NK3R antagonists, such as fezolinetant and elinzanetant, have demonstrated significant efficacy in reducing the frequency and severity of hot flashes in larger clinical trials, providing strong proof-of-concept for this drug class in treating menopausal vasomotor symptoms.
Signaling Pathway in Thermoregulation:
Caption: KNDy neuron signaling in thermoregulation.
Polycystic Ovary Syndrome (PCOS)
Pathophysiology and Rationale: PCOS is often characterized by elevated levels of luteinizing hormone (LH) and androgens. Hyperactivity of KNDy neurons is implicated in the increased GnRH pulse frequency that drives excess LH secretion in PCOS. By antagonizing the NK3R, this compound can potentially normalize GnRH pulsatility, thereby reducing LH and testosterone levels.
Preclinical and Clinical Data: In a dihydrotestosterone (DHT)-induced mouse model of PCOS, treatment with the NK3R antagonist MLE4901 did not improve reproductive defects but did lead to decreased total body weight, adiposity, and adipocyte hypertrophy, suggesting a beneficial metabolic effect. Clinical trials with other NK3R antagonists in women with PCOS have demonstrated significant reductions in LH levels, LH pulse frequency, and total testosterone.
Quantitative Data from NK3R Antagonist Studies in PCOS:
| Parameter | Intervention | Result | Reference |
| LH Levels | MLE4901 | Significantly lower vs. placebo | |
| LH Pulse Frequency | MLE4901 | Significantly lower vs. placebo | |
| Total Testosterone | MLE4901 | Significantly lower vs. placebo | |
| Total Body Weight (Mouse Model) | MLE4901 | Decreased | |
| Adiposity (Mouse Model) | MLE4901 | Decreased |
Experimental Protocol: PCOS Mouse Model
-
Model Induction: Dihydrotestosterone (DHT) is used to induce PCOS traits in a mouse model.
-
Treatment: An NK3R antagonist (e.g., MLE4901) is administered to the PCOS-like mice.
-
Assessments:
-
Reproductive traits: Cyclicity and ovulatory function are monitored.
-
Metabolic traits: Body weight, white and brown fat pad weights, fasting serum triglyceride and glucose levels are measured.
-
Hormonal analysis: Serum levels of LH and testosterone are quantified.
-
Hormone-Sensitive Prostate Cancer
Pathophysiology and Rationale: Prostate cancer growth is often dependent on androgens, primarily testosterone. Androgen deprivation therapy (ADT) is a standard treatment, but it can have significant side effects. This compound, by inhibiting the HPG axis through NK3R antagonism, can suppress the secretion of LH and subsequently testosterone. This offers a potential alternative or adjunct to traditional ADT.
Clinical Trial Evidence: A clinical trial (NCT05223969) is evaluating the effect of osanetant on testosterone levels in men with prostate cancer. The primary objective is to determine if osanetant can effectively lower testosterone. Secondary objectives include assessing its effects on LH, follicle-stimulating hormone (FSH), estradiol, and prostate-specific antigen (PSA) levels.
Signaling Pathway in HPG Axis Regulation:
Caption: HPG axis regulation and the effect of this compound.
Depression and Anxiety
Pathophysiology and Rationale: Preclinical data suggest that activation of NK3 receptors enhances the release of biogenic amines like dopamine and serotonin. Dysregulation of these neurotransmitter systems is a hallmark of depression and anxiety. By blocking NK3 receptors, this compound could modulate these systems and produce anxiolytic and antidepressant-like effects.
Preclinical Evidence: Animal models have shown that osanetant can produce anxiolytic- and antidepressant-like effects. However, a clinical study of osanetant in severe depression yielded inconclusive results.
Experimental Protocol: Animal Models of Depression and Anxiety
-
Forced Swim Test (FST): A common screening tool for antidepressants. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant effect.
-
Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over an extended period to induce a depressive-like state, characterized by anhedonia (reduced interest in pleasurable stimuli). The efficacy of an antidepressant is assessed by its ability to reverse these behavioral changes.
-
Elevated Plus-Maze (EPM): A widely used test for anxiety. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.
Quantitative Data Summary
| Compound | Indication | Key Finding | Data Type | Reference |
| This compound | - | Ki value of 0.8 nM for NK3R | Binding Affinity | |
| Fezolinetant | Menopausal VMS | Significant reduction in frequency and severity of hot flashes | Clinical Trial | |
| Elinzanetant | Menopausal VMS | Promising results in Phase III trials | Clinical Trial | |
| MLE4901 | PCOS | Significant reduction in LH and testosterone | Clinical Trial | |
| This compound | Prostate Cancer | Ongoing trial to evaluate testosterone suppression | Clinical Trial |
Conclusion
This compound and other NK3 receptor antagonists represent a promising class of drugs with a broad range of potential therapeutic applications beyond schizophrenia. The well-defined mechanism of action, centered on the modulation of the KNDy neuron system, provides a strong rationale for their investigation in conditions characterized by neuroendocrine dysregulation. While further clinical validation is required, particularly for this compound in these novel indications, the existing preclinical and clinical data for the NK3R antagonist class as a whole are encouraging. This technical guide highlights the key areas of opportunity and provides a framework for continued research and development in this exciting field.
References
- 1. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osanetant - Wikipedia [en.wikipedia.org]
- 3. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: a novel hypothesis on the mechanism of hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating (S)-Osanetant for Post-Traumatic Stress Disorder (PTSD) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of (S)-Osanetant, a selective neurokinin-3 receptor (NK3R) antagonist, in animal models of post-traumatic stress disorder (PTSD). This compound targets the tachykinin 2 (Tac2) pathway, which plays a crucial role in emotional regulation and the consolidation of fear memories, making it a person of interest for novel PTSD therapeutics. This document outlines the core signaling pathways, detailed experimental protocols used in key studies, and a summary of quantitative findings, with a particular focus on the significant sex-specific effects of the compound.
Core Mechanism of Action: The Tac2/NK3R Signaling Pathway
This compound exerts its effects by antagonizing the neurokinin-3 receptor (NK3R), a key component of the tachykinin 2 (Tac2) signaling pathway. This pathway is highly expressed in the central amygdala, a brain region integral to fear processing and memory consolidation. The binding of the neuropeptide neurokinin B (NkB), encoded by the Tac2 gene, to NK3R initiates a signaling cascade that influences fear memory formation. Preclinical studies suggest that this compound's blockade of NK3R can modulate the consolidation of traumatic memories, although its effects are notably dependent on sex and hormonal status.
The downstream signaling cascade involves the Akt/GSK3β/β-catenin pathway. In males, this compound has been shown to decrease fear memory consolidation, an effect linked to the modulation of testosterone and downregulation of this signaling pathway. Conversely, in females, particularly during the proestrus phase of the estrous cycle, this compound can enhance fear memory consolidation, an effect associated with increased estradiol levels and upregulation of the same pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in mouse models of PTSD. The data highlight the compound's sex- and hormonal cycle-dependent effects on fear memory consolidation, as measured by freezing behavior.
Table 1: Effect of this compound on Fear Memory Consolidation in Adult Male and Female Mice
| Sex | Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |
| Male | This compound (5 mg/kg, i.p.) | % Freezing | Decreased Fear Memory | p = 0.036 | [1] |
| Female | This compound (5 mg/kg, i.p.) | % Freezing | Increased Fear Memory | p = 0.014 | [1] |
Table 2: Effect of this compound on Fear Memory Consolidation in Female Mice Across the Estrous Cycle
| Estrous Cycle Phase | Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |
| Proestrus | This compound (5 mg/kg, i.p.) | % Freezing | Increased Fear Memory | p = 0.004 | [1] |
| Estrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.495 | [1] |
| Metestrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.555 | [1] |
| Diestrus | This compound (5 mg/kg, i.p.) | % Freezing | No significant effect | p = 0.242 |
Table 3: Effect of this compound on Fear Expression in Female Mice Following Immobilization Stress
| Treatment Group | Outcome Measure | Result | Statistical Significance | Reference |
| This compound | % Freezing | Decreased Fear Expression | p = 0.038 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound for PTSD models are provided below.
Fear Conditioning Protocol
This protocol is used to assess the formation and consolidation of fear memories.
Objective: To induce a conditioned fear response to a neutral stimulus by pairing it with an aversive stimulus.
Apparatus:
-
Fear conditioning chambers equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior.
Procedure:
-
Habituation: Mice are placed in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate to the environment.
-
Conditioning:
-
A neutral conditioned stimulus (CS), typically an auditory tone (e.g., 20-30 seconds, 80 dB), is presented.
-
During the final seconds of the CS presentation, a mild electric foot shock, the unconditioned stimulus (US) (e.g., 2 seconds, 0.5-0.7 mA), is delivered.
-
This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.
-
-
Drug Administration: this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle is administered at a specified time point relative to the conditioning session (e.g., 30 minutes post-conditioning) to assess its effect on memory consolidation.
-
Contextual Fear Testing: Approximately 24 hours after conditioning, mice are returned to the same chamber, and freezing behavior is recorded for a set duration (e.g., 5 minutes) in the absence of the CS or US to assess fear memory associated with the context.
-
Cued Fear Testing: Following contextual testing, mice are placed in a novel context with different visual, tactile, and olfactory cues. The CS (auditory tone) is presented without the US, and freezing behavior is measured to assess fear memory specifically associated with the cue.
Data Analysis:
-
The primary dependent variable is "freezing," defined as the complete absence of movement except for respiration.
-
Freezing behavior is typically scored automatically using specialized software or manually by a trained observer.
-
Data are often expressed as the percentage of time spent freezing.
Immobilization Stress Protocol
This protocol is a validated model to induce a PTSD-like state in rodents.
Objective: To induce a state of significant stress that can be used to model the effects of trauma.
Apparatus:
-
Commercially available rodent restrainers or conical plastic tubes that restrict movement.
Procedure:
-
Mice are individually placed into the restrainers, preventing forward, backward, and turning movements.
-
The duration of immobilization is typically 2 hours.
-
Following the immobilization period, animals are returned to their home cages.
-
Drug administration can occur at a specified time after the stressor (e.g., 30 minutes) to investigate its potential as a post-trauma intervention.
-
Behavioral testing, such as fear conditioning, is conducted at a later time point (e.g., 6 days) to assess the long-term consequences of the stressor and the effect of the pharmacological intervention.
Visualizations
The following diagrams illustrate key workflows and relationships in the investigation of this compound.
References
(S)-Osanetant as a pharmacological tool for studying NK3 receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] As the S-enantiomer of osanetant, it has been a critical pharmacological tool for elucidating the physiological and pathological roles of the NK3 receptor.[4] Initially investigated for the treatment of schizophrenia, its development was discontinued.[5] However, its value in preclinical research remains significant for exploring the therapeutic potential of NK3 receptor modulation in various central nervous system disorders. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and the underlying signaling pathways of the NK3 receptor.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the NK3 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies.
Binding Affinity and Selectivity
This compound is a potent antagonist at the human NK3 receptor. While it is highly selective for the NK3 receptor over other neurokinin receptors (NK1 and NK2), obtaining a complete quantitative selectivity profile from publicly available data is challenging. The available data consistently describe it as a selective NK3 receptor antagonist.
| Ligand | Receptor | Species | K_i_ (nM) | K_b_ (nM) | Reference |
| This compound (SR142801) | NK3 | Human | 0.21 | 12 | |
| This compound (SR142801) | NK3 | Guinea Pig | 0.11 | - | |
| This compound (SR142801) | NK3 | Rat | 15 | - |
Table 1: Binding Affinity (Ki) and Functional Antagonism (Kb) of this compound for NK3 Receptors.
Pharmacokinetics
The clinical development of osanetant was halted due to its poor pharmacokinetic profile. Detailed pharmacokinetic parameters in preclinical species are not extensively published, but the compound is known to be orally active and capable of crossing the blood-brain barrier.
| Species | Route of Administration | Key Findings |
| Rat | Oral (p.o.), Intraperitoneal (i.p.) | Orally active, with doses of 1-10 mg/kg showing behavioral effects. |
| Gerbil | Intrastriatal | Potently inhibited senktide-induced turning behavior. |
| Tilapia | Intraperitoneal (i.p.) | Injected at 100 µg/kg BW to study effects on hormone levels. |
Table 2: Preclinical In Vivo Administration of Osanetant.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study NK3 receptors.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the NK3 receptor using this compound as a competitor or [³H]-(S)-Osanetant as the radioligand.
Materials:
-
Membrane Preparation: CHO cells stably expressing the human NK3 receptor (CHO-hNK3).
-
Radioligand: [³H]-(S)-Osanetant or another suitable NK3 receptor radioligand like ¹²⁵I-[MePhe⁷]NKB.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled NK3 receptor antagonist (e.g., unlabeled this compound or Talnetant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hNK3 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Protocol:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of competing test compound at various concentrations.
-
25 µL of radioligand at a final concentration close to its K_d_ value.
-
175 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonist activity of a test compound on NK3 receptor-mediated calcium mobilization using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
Cell Line: CHO-hNK3 cells.
-
Culture Medium: Ham's F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium Assay Kit).
-
Probenecid: An anion transport inhibitor to prevent dye leakage from cells.
-
NK3 Receptor Agonist: Senktide or [MePhe⁷]NKB.
-
Test Compound.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed CHO-hNK3 cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in assay buffer, often containing probenecid (e.g., 2.5 mM).
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Assay Protocol:
-
Prepare a plate with the test compound at various concentrations (e.g., 2x final concentration).
-
Prepare a plate with the NK3 receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate and the compound/agonist plates into the fluorescent plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) to allow for antagonist binding.
-
Add the NK3 receptor agonist to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Model: Amphetamine-Induced Hyperlocomotion
This protocol describes an in vivo model used to assess the antipsychotic-like potential of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion in rodents.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle: e.g., 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Acclimation:
-
House the animals in the facility for at least one week before the experiment.
-
Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the testing day.
-
-
Drug Administration:
-
On the test day, administer the vehicle or this compound (e.g., 1, 3, 10 mg/kg) via the desired route (e.g., intraperitoneal or oral).
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
-
Behavioral Testing:
-
Place the animals in the locomotor activity chambers and allow them to habituate for 30 minutes.
-
Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) or vehicle.
-
Immediately return the animals to the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Calculate the total distance traveled or total beam breaks for the entire session.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
NK3 Receptor Signaling Pathways
The NK3 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G-proteins. Activation of the NK3 receptor by its endogenous ligand, neurokinin B (NKB), initiates a cascade of intracellular signaling events.
Upon agonist binding, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Conclusion
This compound remains an indispensable pharmacological tool for the investigation of NK3 receptor function. Its high affinity and selectivity make it a valuable reagent for in vitro binding and functional assays, as well as for in vivo studies to probe the role of the NK3 receptor in various physiological and pathological processes. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound to advance our knowledge of the neurokinin system and its potential as a therapeutic target.
References
- 1. SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of SR 142801, a new potent non-peptide NK3 receptor antagonist on cardiovascular responses in conscious guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (S)-Osanetant to Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of (S)-Osanetant (also known as SR142801), a selective neurokinin-3 (NK3) receptor antagonist, to mice and rats for preclinical research.
Introduction
This compound is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. It is a valuable tool for investigating the physiological and pathological roles of Neurokinin B (NKB) and its receptor, which are implicated in various central nervous system disorders. These protocols are designed to guide researchers in the safe and effective administration of this compound in rodent models.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Neurokinin B (NKB), to the Neurokinin-3 Receptor (NK3R). The NK3R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Inhibition of this pathway by this compound modulates downstream signaling cascades, including the activity of phospholipase Cβ (PLCβ), which in turn affects the levels of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to the modulation of intracellular calcium levels and the activity of downstream effectors such as Transient Receptor Potential Cation Channel Subfamily C Member 4/5 (TRPC4/5) and G-protein-gated inwardly-rectifying potassium (GIRK) channels.
Data Presentation: In Vivo Administration Parameters
The following tables provide a summary of recommended dosages and administration volumes for this compound in mice and rats.
Table 1: Recommended Dosages for this compound
| Species | Administration Route | Dosage Range | Vehicle | Reference |
| Rat | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | 25% DMSO in Saline | [1] |
| Guinea Pig | Intravenous (i.v.) | 0.46 - 15 µmol/kg | Not Specified | |
| Guinea Pig | Oral (p.o.) | 4.6 - 150 µmol/kg | Not Specified | |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg (Suggested) | See Protocol Below | General Practice |
| Mouse | Oral (p.o.) | 5 - 50 mg/kg (Suggested) | See Protocol Below | General Practice |
Table 2: Recommended Maximum Administration Volumes
| Species | Weight | Intraperitoneal (i.p.) Volume | Oral Gavage Volume |
| Mouse | 20 - 30 g | 0.2 - 0.3 mL | 0.2 - 0.3 mL |
| Rat | 200 - 300 g | 2 - 3 mL | 2 - 3 mL |
Table 3: Recommended Needle and Gavage Tube Sizes
| Species | Weight | Intraperitoneal Needle Gauge | Oral Gavage Needle/Tube |
| Mouse | 20 - 30 g | 25 - 27 G | 20 G, 38 mm curved with ball tip |
| Rat | 200 - 300 g | 23 - 25 G | 18 G, 75 mm curved with ball tip |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Rats
This protocol is based on a study investigating the antidepressant-like effects of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% Saline
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
Vehicle Preparation (25% DMSO in Saline):
-
Aseptically, add 2.5 mL of sterile DMSO to 7.5 mL of sterile 0.9% saline to prepare 10 mL of the vehicle.
-
Vortex briefly to ensure a homogenous solution.
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the total number and weight of the rats.
-
Dissolve the this compound powder in the 25% DMSO in saline vehicle to achieve the final desired concentration. Sonication may be used to aid dissolution.
Administration Procedure:
-
Weigh each rat to determine the precise injection volume.
-
Restrain the rat securely. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
Position the rat with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage in Mice
This protocol provides a general method for oral administration of this compound, which has been shown to be orally active.
Materials:
-
This compound powder
-
Vehicle (see options below)
-
Sterile syringes (1 mL)
-
Oral gavage needles for mice (20 gauge, curved with a ball tip)
-
Animal scale
Vehicle Preparation (Option A: Suspension):
-
Prepare a 0.5% methylcellulose solution in sterile water. This can be done by slowly adding methylcellulose powder to heated water (60-70°C) while stirring, followed by cooling on ice to allow for complete dissolution.
-
Suspend the calculated amount of this compound powder in the methylcellulose solution to achieve the desired concentration.
Vehicle Preparation (Option B: Solution): A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used for poorly soluble compounds for in vivo studies.
-
Dissolve this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
Administration Procedure:
-
Weigh each mouse to determine the correct gavage volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Once the needle is in place, slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Pharmacokinetics
Limited pharmacokinetic data for this compound in rodents is available in the public domain. As a selective NK3 receptor antagonist, it is designed for central nervous system penetration. Studies in guinea pigs have demonstrated its oral activity. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as bioavailability, half-life, and clearance for their specific experimental conditions and animal models.
Safety and Handling
-
This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Proper training in animal handling and administration techniques is essential to ensure animal welfare and the validity of experimental results.
References
Application Notes and Protocols for (S)-Osanetant in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the tachykinin neurokinin 3 receptor (NK3R).[1] The NK3R, part of the G-protein coupled receptor family, is implicated in the modulation of emotional states and fear memory.[2][3] Preclinical studies have demonstrated that this compound can influence the consolidation of fear memories, making it a valuable pharmacological tool for investigating the neurobiological mechanisms underlying fear and anxiety-related disorders such as post-traumatic stress disorder (PTSD).[3][4] Notably, the effects of this compound on fear memory consolidation exhibit significant sex differences, highlighting the importance of considering sex as a biological variable in experimental design.
These application notes provide a comprehensive overview of the use of this compound in fear conditioning paradigms, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action: this compound and the NK3R Signaling Pathway
This compound exerts its effects by blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3R. The NK3R is a Gq-protein coupled receptor. Upon activation by NKB, the NK3R initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release. By antagonizing the NK3R, this compound prevents the initiation of this cascade.
Data Presentation: Effects of this compound on Fear Memory Consolidation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on fear memory consolidation in mice.
| Table 1: Effect of this compound on Fear Memory Consolidation in Adult Male and Female Mice | |||
| Sex | Treatment | Outcome | P-value |
| Male | This compound (5 mg/kg, i.p.) | Impaired fear memory consolidation | p = 0.036 |
| Female | This compound (5 mg/kg, i.p.) | Enhanced fear memory consolidation | p = 0.014 |
| Data from Florido et al., 2021. |
| Table 2: Effect of this compound on Fear Memory Consolidation in Adult Female Mice Across the Estrous Cycle | |||
| Estrous Cycle Phase | Treatment | Outcome | P-value |
| Proestrus | This compound (5 mg/kg, i.p.) | Enhanced fear memory consolidation | p = 0.004 |
| Estrus | This compound (5 mg/kg, i.p.) | No significant effect | p = 0.495 |
| Metestrus | This compound (5 mg/kg, i.p.) | No significant effect | p = 0.555 |
| Diestrus | This compound (5 mg/kg, i.p.) | No significant effect | p = 0.242 |
| Data from Florido et al., 2021. |
| Table 3: Effect of this compound on Fear Expression in Female Mice with a PTSD-like Model | |||
| Condition | Treatment | Outcome | P-value |
| Immobilization Stress | This compound (5 mg/kg, i.p.) | Reduced fear expression (lower freezing) | p = 0.038 |
| Data from Acharya et al., 2025. |
Experimental Protocols
The following are detailed protocols for using this compound in fear conditioning experiments, based on established methodologies.
Protocol 1: Auditory Fear Conditioning in Mice
This protocol describes a standard auditory fear conditioning paradigm to assess the effect of this compound on the consolidation of a cued fear memory.
Materials:
-
This compound (SR142801)
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Fear conditioning chambers with grid floors connected to a shock generator
-
Sound-attenuating cubicles
-
Video recording and analysis software for scoring freezing behavior
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the fear conditioning chamber.
-
Allow for a 10-minute exploration period in the absence of any stimuli.
-
Return the mouse to its home cage.
-
-
Fear Acquisition (Day 2):
-
Place the mouse in the conditioning chamber and allow for a 2-minute acclimation period.
-
Present an auditory conditioned stimulus (CS), for example, an 85 dB tone at 2,800 Hz for 30 seconds.
-
The CS should co-terminate with a mild footshock unconditioned stimulus (US), for example, 0.7 mA for 2 seconds.
-
Repeat the CS-US pairing for a total of 3 trials with a 2-minute inter-trial interval (ITI).
-
Leave the mouse in the chamber for an additional 2 minutes after the final pairing.
-
-
Drug Administration (Day 2):
-
Thirty minutes after the fear acquisition session, administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Fear Memory Test (Day 3):
-
Place the mouse in a novel context (different from the conditioning chamber to assess cued fear).
-
Allow for a 2-minute acclimation period.
-
Present the auditory CS for 30 seconds without the US.
-
Repeat the CS presentation for 3-5 trials with a 2-minute ITI.
-
Record the entire session and quantify the percentage of time spent freezing during the CS presentations.
-
Protocol 2: Contextual Fear Conditioning in Mice
This protocol is designed to assess the effect of this compound on the consolidation of a contextual fear memory.
Materials:
-
Same as Protocol 1.
Procedure:
-
Habituation (Day 1):
-
Handle mice for 1-2 minutes each to acclimate them to the experimenter.
-
-
Conditioning (Day 2):
-
Place the mouse in the conditioning chamber.
-
Allow for a 2-minute exploration period.
-
Administer a series of footshocks (e.g., 3 shocks of 0.7 mA for 2 seconds each) with a variable inter-shock interval (e.g., 60-120 seconds). No explicit cue is presented.
-
Leave the mouse in the chamber for 1 minute after the final shock.
-
-
Drug Administration (Day 2):
-
Thirty minutes after the conditioning session, administer this compound or vehicle.
-
-
Contextual Memory Test (Day 3):
-
Return the mouse to the same conditioning chamber.
-
Record the session for 5-8 minutes in the absence of any shocks.
-
Quantify the percentage of time spent freezing throughout the session.
-
Drug Preparation and Administration
This compound (SR142801)
-
Preparation:
-
Dissolve this compound in a vehicle suitable for i.p. injection. A common vehicle is a solution of 5% dimethyl sulfoxide (DMSO) and 5% Tween 80 in sterile saline.
-
Prepare the solution fresh on the day of the experiment.
-
The final concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice, with an injection volume of approximately 10 ml/kg.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Ensure proper handling and restraint of the mice to minimize stress.
-
Logical Relationship of this compound's Effect
The experimental logic for investigating the effect of this compound on fear memory consolidation is outlined below.
Concluding Remarks
This compound is a critical tool for dissecting the role of the NK3R system in fear memory. The provided protocols and data offer a foundation for researchers to design and execute robust experiments. It is crucial to consider the sex-specific effects of this compound and to carefully control for the stage of the estrous cycle in female subjects to ensure the reproducibility and accuracy of findings. Future research may further elucidate the downstream molecular pathways affected by this compound and explore its therapeutic potential in anxiety and trauma-related disorders.
References
Application Notes and Protocols for Calcium Mobilization Assay Using (S)-Osanetant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] The NK3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated by its endogenous ligand, neurokinin B (NKB).[3][4] Upon activation, the NK3 receptor couples to Gαq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[5] This increase in cytosolic calcium can be quantified using fluorescent calcium indicators, providing a robust method to study NK3 receptor activation and inhibition.
This document provides a detailed protocol for a calcium mobilization assay to characterize the antagonist activity of this compound on the human NK3 receptor.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Data Presentation
The following tables summarize the expected quantitative data from the calcium mobilization assay.
Table 1: Agonist Potency on Human NK3 Receptor
| Agonist | Cell Line | EC50 |
| Neurokinin B | CHO-K1/hNK3 | 12.0 nM |
| Neurokinin B | HEK293/hNK3 | 0.45 nM |
| Senktide | CHO/hNK3 | 0.5 - 3 nM |
| Senktide | HEK293/hNK3 | 3.1 nM |
Table 2: this compound Antagonist Activity
| Antagonist | Agonist (at EC80) | Cell Line | IC50 |
| This compound (SR142801) | Neurokinin B (1 nM) | HEK293/hNK3 | 6.1 nM |
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human tachykinin receptor 3 (NK3). Commercially available options include the CHO-K1/NK3 Stable Cell Line from GenScript (Cat. No. M00201).
-
Cell Culture Medium: Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (optional): To inhibit organic anion transporters that can remove the dye from the cells.
-
NK3 Receptor Agonist: Senktide or Neurokinin B (NKB).
-
Test Compound: this compound.
-
Control Compounds: Vehicle control (e.g., DMSO) and a known NK3 receptor antagonist (if available).
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities for kinetic reading (e.g., FlexStation® 3, FLIPR®).
Procedure
Day 1: Cell Seeding
-
Culture the NK3 receptor-expressing cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium at a density of 40,000-80,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Calcium Mobilization Assay
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If using probenecid, add it to the Assay Buffer at a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate. A suggested concentration range to test would be from 10 pM to 10 µM to generate a full inhibition curve.
-
Prepare the NK3 agonist (e.g., Senktide) at a concentration that will give an 80% maximal response (EC80) after addition to the cell plate. The final concentration will depend on the EC50 value for the specific cell line and agonist used (refer to Table 1).
-
-
Fluorescence Measurement (Antagonist Mode):
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the respective wells and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Inject the NK3 agonist (at EC80 concentration) into all wells (except for negative controls) and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
The response in wells with agonist only (no antagonist) is set to 100%.
-
The response in wells with buffer/vehicle only (no agonist) is set to 0%.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
This detailed protocol provides a robust framework for researchers to accurately characterize the antagonist properties of this compound on the NK3 receptor using a calcium mobilization assay.
References
- 1. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmaOnco™ HEK293T-Tg(Human CXCR3 Receptor) Division-Arrested Cell, Single Clone - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. abeomics.com [abeomics.com]
Application of (S)-Osanetant in the Study of Vasomotor Symptoms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, also known as ACER-801, is a potent, orally bioavailable, and brain-penetrating non-peptide antagonist of the neurokinin 3 receptor (NK3R)[1]. The NK3R, part of the tachykinin receptor family, and its endogenous ligand, neurokinin B (NKB), are key components of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuronal system in the hypothalamus. This system plays a crucial role in thermoregulation[1][2]. In the context of menopause, decreased estrogen levels lead to hypertrophy of KNDy neurons and increased NKB signaling, which is thought to disrupt normal thermoregulation and cause vasomotor symptoms (VMS), such as hot flashes and night sweats[3][4]. By blocking the NK3R, this compound was investigated as a non-hormonal treatment to mitigate these symptoms.
This document provides detailed application notes and protocols for researchers utilizing this compound to study VMS. It includes quantitative data, experimental methodologies for in vitro and in vivo studies, and visualizations of key pathways and workflows.
Quantitative Data
A summary of the available quantitative data for this compound is presented in Table 1. This includes binding affinity data and details from a Phase 2a clinical trial.
| Parameter | Value | Species/System | Notes | Reference |
| IC₅₀ | 0.21 nM | CHO cells expressing human NK3R | Functional assay measuring inhibition of NKB-induced calcium mobilization. | |
| Kᵢ | 0.8 nM | CHO cells expressing human NK3R | Radioligand binding assay. | |
| Clinical Trial Doses | 50 mg, 100 mg, 200 mg (twice daily) | Human (postmenopausal women) | Phase 2a, randomized, double-blind, placebo-controlled trial. | |
| Clinical Efficacy | Not statistically significant | Human (postmenopausal women) | The Phase 2a trial did not meet its primary endpoint of reducing the frequency or severity of hot flashes compared to placebo. |
Signaling Pathways and Experimental Workflows
Neurokinin 3 Receptor (NK3R) Signaling Pathway
The NK3R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway. Upon binding of its ligand, neurokinin B (NKB), the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with NK3R activation.
Caption: NK3 Receptor Gq-coupled signaling cascade.
Experimental Workflow for In Vivo Study of this compound in an Ovariectomized Rat Model of Vasomotor Symptoms
The ovariectomized (OVX) rat is a widely used animal model to study menopausal hot flashes. Ovariectomy induces a state of estrogen deficiency, leading to thermoregulatory changes that mimic human VMS, which can be assessed by measuring tail skin temperature (TST). The following workflow outlines the key steps for evaluating the effect of this compound in this model.
Caption: Workflow for studying this compound in OVX rats.
Experimental Protocols
In Vitro NK3 Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the NK3 receptor using a competitive radioligand binding assay.
Materials:
-
This compound
-
Cell membranes expressing human NK3 receptor (commercially available or prepared in-house)
-
Radioligand: e.g., [³H]-SR142801 (Osanetant) or another suitable NK3R radioligand
-
Non-specific binding control: A high concentration of a non-labeled NK3R ligand (e.g., 10 µM Senktide)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a full competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of the non-labeled NK3R ligand.
-
Competition Binding: Radioligand and each concentration of this compound.
-
-
Reaction Mixture: To each well, add the cell membrane preparation (the amount of protein should be optimized for the assay). The final assay volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Ovariectomized (OVX) Rat Model for Vasomotor Symptoms
This protocol describes the use of the OVX rat model to evaluate the in vivo efficacy of this compound on hot flash-like symptoms.
Materials:
-
Female Sprague-Dawley or Wistar rats (adult, specific age and weight as per institutional guidelines)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine)
-
Surgical instruments for ovariectomy
-
This compound
-
Vehicle for this compound (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water; researchers should perform their own formulation studies to ensure stability and bioavailability)
-
Tail skin temperature monitoring system (e.g., telemetric dataloggers)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before any procedures.
-
Ovariectomy:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Perform bilateral ovariectomy through a dorsal midline or two flank incisions.
-
Administer post-operative analgesia as per approved protocols.
-
Allow the animals to recover for 2-3 weeks to allow for the depletion of endogenous ovarian hormones and the development of a stable VMS-like phenotype.
-
-
Tail Skin Temperature (TST) Measurement:
-
Attach a temperature sensor or implant a telemetric datalogger to the ventral surface of the tail to continuously record TST.
-
Record baseline TST for a period (e.g., 24-48 hours) before the start of treatment.
-
-
Treatment Administration:
-
Randomize the OVX rats into treatment groups: vehicle control and different dose levels of this compound.
-
The specific dosages for preclinical studies of this compound in VMS models are not publicly available. Therefore, researchers should conduct dose-ranging studies. Based on other preclinical studies with different compounds, a starting point could be in the range of 1-30 mg/kg, administered orally once or twice daily.
-
Administer the assigned treatment for the duration of the study (e.g., 7-14 days).
-
-
Data Collection and Analysis:
-
Continue to monitor and record TST throughout the treatment period.
-
Analyze the TST data to determine the frequency and amplitude of temperature elevations, which are indicative of hot flash-like episodes.
-
Compare the changes in TST parameters from baseline and between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects.
-
Summary of this compound in Vasomotor Symptom Research
This compound is a selective NK3R antagonist that has been investigated for its potential to treat VMS. The rationale for its use is based on the established role of the NKB/NK3R pathway in the hypothalamic control of thermoregulation, which is dysregulated in a low-estrogen state.
While preclinical studies with other NK3R antagonists have shown promise in animal models of VMS, the clinical development of this compound for this indication has been challenging. A Phase 2a clinical trial in postmenopausal women with moderate to severe VMS evaluated twice-daily doses of 50 mg, 100 mg, and 200 mg of this compound. The trial demonstrated that the drug was safe and well-tolerated, but it did not achieve a statistically significant reduction in the frequency or severity of hot flashes compared to placebo. As a result, the development program for this compound in VMS has been paused pending a full analysis of the data.
Despite the clinical trial outcome, this compound remains a valuable research tool for scientists studying the role of the NK3R in thermoregulation and other physiological processes. The protocols and data provided in this document are intended to support further investigation into the complex mechanisms underlying vasomotor symptoms.
References
In Vivo Microdialysis Protocol for (S)-Osanetant: Application Notes for Neurotransmitter Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant, also known as SR142801, is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of various central nervous system functions. Antagonism of the NK3 receptor is a therapeutic strategy being investigated for several neurological and psychiatric disorders, including schizophrenia and mood disorders. Preclinical data suggest that NK3 receptor activation can influence the release of key neurotransmitters such as dopamine (DA) and serotonin (5-HT). In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific brain regions of awake, freely moving animals, allowing for the quantification of neurotransmitter level changes in response to pharmacological agents.
These application notes provide a detailed, representative protocol for conducting in vivo microdialysis experiments to assess the effects of this compound on dopamine and serotonin release in key brain regions.
Data Presentation
Due to the absence of publicly available in vivo microdialysis data for this compound, the following tables present hypothetical yet plausible data based on the compound's mechanism of action and findings from similar neuropharmacological studies. These tables are intended to serve as a template for data presentation.
Table 1: Hypothetical Effect of this compound on Extracellular Dopamine Levels in the Rat Medial Prefrontal Cortex (mPFC)
| Treatment Group | Dose (mg/kg, i.p.) | Basal DA (pg/µL) | Peak % Change from Basal DA | Time to Peak (min) |
| Vehicle (Saline) | - | 1.5 ± 0.2 | 5 ± 3 | - |
| This compound | 1 | 1.6 ± 0.3 | 25 ± 5* | 60 |
| This compound | 3 | 1.4 ± 0.2 | 55 ± 8 | 60 |
| This compound | 10 | 1.5 ± 0.3 | 80 ± 12 | 80 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effect of this compound on Extracellular Serotonin Levels in the Rat Nucleus Accumbens (NAc)
| Treatment Group | Dose (mg/kg, i.p.) | Basal 5-HT (pg/µL) | Peak % Change from Basal 5-HT | Time to Peak (min) |
| Vehicle (Saline) | - | 0.8 ± 0.1 | 3 ± 2 | - |
| This compound | 1 | 0.9 ± 0.2 | 15 ± 4 | 60 |
| This compound | 3 | 0.8 ± 0.1 | 30 ± 6* | 80 |
| This compound | 10 | 0.9 ± 0.2 | 45 ± 9** | 80 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
I. Animal Model and Surgical Preparation
1. Animals:
-
Species: Male Sprague-Dawley rats (250-300 g) are commonly used for this type of study.
-
Housing: Animals should be individually housed after surgery to prevent damage to the surgical implant. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing conditions before any surgical procedures.
2. Stereotaxic Surgery for Guide Cannula Implantation:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Drill small burr holes over the target brain regions. Example coordinates from bregma for the medial prefrontal cortex (mPFC) are AP: +3.2 mm, ML: ±0.8 mm; and for the nucleus accumbens (NAc) are AP: +1.7 mm, ML: ±1.5 mm. These coordinates should be adjusted based on the specific rat strain and age using a reliable stereotaxic atlas.
-
Guide Cannula Implantation: Slowly lower a guide cannula (e.g., 26-gauge) to a position just above the target brain region (e.g., mPFC: DV: -2.5 mm; NAc: DV: -6.0 mm from the skull surface).
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two to three anchor screws.
-
Post-operative Care: Suture the incision and administer appropriate analgesics as per institutional guidelines. A dummy cannula should be placed in the guide to maintain patency. Allow a recovery period of at least 7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
1. Probe Insertion and Perfusion:
-
On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂. The aCSF should be sterile-filtered before use.
2. Equilibration and Baseline Collection:
-
Allow the system to equilibrate for at least 2 hours after probe insertion to establish a stable baseline for neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent the degradation of monoamines.
3. This compound Administration:
-
After collecting at least three to four stable baseline samples, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).
-
This compound should be dissolved in a suitable vehicle, such as saline or a small percentage of a solubilizing agent like Tween 80.
4. Post-Administration Sample Collection:
-
Continue to collect dialysate samples at the same interval for at least 3-4 hours following drug administration.
-
Store collected samples at -80°C until analysis.
III. Analytical Chemistry
1. Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin concentrations using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Quantification:
-
Quantify the neurotransmitter concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of dopamine and serotonin.
-
Results are typically expressed as a percentage change from the average baseline concentration.
IV. Histological Verification
-
Remove the brain and store it in paraformaldehyde.
-
Section the brain into coronal slices (e.g., 40-50 µm) and stain with a suitable histological stain (e.g., cresyl violet).
-
Microscopically examine the brain sections to verify the correct placement of the microdialysis probe track within the intended brain region.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis with this compound.
Caption: this compound signaling pathway antagonism.
Application Notes and Protocols for the Preparation of an Oral Suspension of (S)-Osanetant for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stable and homogenous oral suspension of (S)-Osanetant, a selective NK3 receptor antagonist, for use in preclinical animal studies. This compound is characterized by poor water solubility, necessitating a carefully designed formulation to ensure accurate and consistent dosing. These application notes detail the selection of appropriate excipients, a step-by-step protocol for suspension preparation, quality control measures, and guidelines for administration to rodents. The provided protocols are intended to serve as a foundational methodology that can be adapted to specific experimental needs.
Introduction to this compound
This compound (also known as SR142801) is a non-peptide, selective antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] It is a white to off-white solid powder.[1] Due to its physicochemical properties, particularly its low aqueous solubility, developing a formulation for oral administration presents a significant challenge. For preclinical evaluation, a liquid dosage form, such as an oral suspension, is often preferred for ease of administration and dose flexibility in animal models.[4] A well-formulated suspension ensures uniform drug distribution, which is critical for achieving reliable and reproducible pharmacokinetic and pharmacodynamic data.
Formulation Development Considerations
The primary challenge in formulating this compound for oral delivery is its poor solubility in water. To overcome this, a suspension is a suitable approach, where the solid drug particles are dispersed uniformly in a liquid vehicle. Key formulation components include:
-
Vehicle: An aqueous-based vehicle is generally preferred for oral administration in animal studies.
-
Suspending Agent: To prevent the rapid sedimentation of this compound particles, a suspending agent is crucial to increase the viscosity of the vehicle.
-
Wetting Agent: For poorly soluble drugs like this compound, a wetting agent is necessary to decrease the interfacial tension between the drug particles and the vehicle, ensuring uniform dispersion.
-
Sweetening/Flavoring Agents (Optional): For voluntary oral administration, these can improve palatability.
Excipient Selection
The selection of excipients should be based on their functionality, compatibility with this compound, and safety in the intended animal species.
| Excipient Category | Recommended Excipient | Concentration (% w/v) | Justification |
| Vehicle | Purified Water | q.s. to 100% | Standard, safe, and readily available vehicle for oral formulations. |
| Suspending Agent | Methylcellulose (0.5%) or Sodium Carboxymethylcellulose (0.5% - 1.0%) | 0.5 - 1.0 | Cellulose derivatives are commonly used, effective, and safe suspending agents for animal studies. |
| Wetting Agent | Polysorbate 80 (Tween® 80) | 0.1 - 0.5 | A non-ionic surfactant frequently used to improve the wettability of hydrophobic drug particles. |
| Sweetening Agent (Optional, for voluntary intake) | Sucrose or Saccharin Sodium | 5.0 - 10.0 (Sucrose) or 0.1 - 0.2 (Saccharin) | Can mask unpleasant taste and encourage voluntary consumption by rodents. |
Note on Excipient Safety: Some excipients can have adverse effects in animals. For instance, ethanol can be toxic to dogs and cats, and mineral oil has been associated with lipid pneumonia. The recommended excipients have a good safety profile in common laboratory animal species.
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Oral Suspension
This protocol details the preparation of a 100 mL batch of a 1 mg/mL oral suspension. Adjust quantities as needed for different concentrations or volumes.
Materials and Equipment:
-
This compound powder
-
Methylcellulose or Sodium Carboxymethylcellulose
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Mortar and pestle
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Analytical balance
-
Spatula
Procedure:
-
Preparation of the Vehicle:
-
In a beaker, heat approximately 50 mL of purified water to 60-70°C.
-
Slowly add the required amount of methylcellulose (0.5 g) or sodium carboxymethylcellulose (0.5 g to 1.0 g) while stirring vigorously with a magnetic stirrer until a uniform dispersion is formed.
-
Allow the solution to cool to room temperature. The solution will become more viscous upon cooling.
-
Add Polysorbate 80 (0.1 g to 0.5 g) to the vehicle and stir until completely dissolved.
-
-
Wetting of this compound:
-
Accurately weigh 100 mg of this compound powder.
-
In a mortar, add the this compound powder.
-
Add a small amount of the prepared vehicle to the mortar to form a smooth, uniform paste. This process, known as levigation, ensures that the drug particles are adequately wetted.
-
-
Preparation of the Final Suspension:
-
Gradually add the remaining vehicle to the paste in the mortar while triturating continuously to ensure a homogenous mixture.
-
Transfer the contents of the mortar to a graduated cylinder.
-
Rinse the mortar with a small amount of the vehicle and add it to the graduated cylinder to ensure a complete transfer of the drug.
-
Add sufficient vehicle to reach the final volume of 100 mL.
-
Transfer the suspension to a storage container and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.
-
Storage: Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use. Conduct stability studies to determine the appropriate shelf-life.
Quality Control
-
Visual Inspection: The final suspension should be uniform in appearance, with no signs of clumping or excessive sedimentation.
-
pH Measurement: Measure the pH of the suspension to ensure it is within an acceptable range for oral administration.
-
Resuspendability: After a period of standing, the sediment (if any) should be easily and uniformly redispersed upon gentle shaking.
Protocol for Oral Administration to Rodents
Administration by Oral Gavage
Oral gavage is a common and precise method for administering liquid formulations to rodents.
Equipment:
-
Appropriately sized gavage needle (flexible or stainless steel) for the animal species and size.
-
Syringe corresponding to the dosing volume.
Procedure:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Shake the this compound suspension vigorously to ensure homogeneity.
-
Draw the calculated dose volume into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for a short period after dosing to ensure there are no adverse effects.
Dose Volume: The typical maximum oral gavage volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.
Voluntary Oral Administration
To reduce the stress associated with gavage, a palatable formulation can be used for voluntary consumption.
Procedure:
-
Prepare the this compound suspension as described in section 3.1, potentially including a sweetening agent.
-
Mix a known volume of the suspension with a palatable vehicle such as a small amount of flavored gelatin or a nutritional paste.
-
Present the mixture to the animal, preferably after a period of fasting to encourage consumption.
-
Ensure the entire dose is consumed. This method may be less precise than oral gavage.
Data Presentation
| Parameter | This compound | Reference |
| Molecular Formula | C35H41Cl2N3O2 | |
| Molecular Weight | 606.62 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Poorly soluble in water; Soluble in DMSO |
| Formulation Component | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.1 (for 1 mg/mL) |
| Purified Water | Vehicle | q.s. to 100 |
| Methylcellulose | Suspending Agent | 0.5 |
| Polysorbate 80 | Wetting Agent | 0.2 |
Visualizations
Caption: Workflow for the preparation of this compound oral suspension.
References
Application Notes and Protocols for the Experimental Design of (S)--Osanetant in Panic Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Osanetant (also known as SR142801) is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in the modulation of emotional states, including anxiety and fear. This has led to the investigation of this compound as a potential therapeutic agent for panic disorder. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in established animal models of panic disorder.
Mechanism of Action
This compound exerts its effects by blocking the binding of neurokinin B (NKB) to the NK3 receptor. These receptors are Gq/11-coupled and their activation leads to a signaling cascade involving phospholipase C (PLC), which ultimately modulates neuronal excitability in key brain regions associated with fear and anxiety, such as the amygdala. By antagonizing the NK3 receptor, this compound is hypothesized to dampen the heightened neuronal activity that contributes to panic-like responses.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and other NK3 receptor antagonists in rodent models relevant to panic disorder.
Table 1: Effect of this compound on Fear Conditioning in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Freezing Behavior (% Time) | p-value vs. Vehicle | Reference |
| Vehicle | N/A | High (qualitative) | N/A | [1] |
| This compound (Males) | 5 | Decreased | 0.036 | [1] |
| This compound (Females) | 5 | Increased | 0.016 | [1] |
Note: The study by Florido et al. (2021) reported a significant decrease in freezing for male mice and a significant increase for female mice treated with this compound 30 minutes after fear acquisition. The exact mean percentages were not provided in the abstract, but the directional effect and statistical significance are noted.
Table 2: Effect of this compound (SR142801) in the Elevated Plus-Maze in Mice
| Treatment Group | Dose (pmol, i.c.v.) | Time in Open Arms (s) | % Open Arm Entries | Outcome | Reference |
| Vehicle | N/A | Not specified | Not specified | No significant effect | [2] |
| SR142801 | 1, 10, 100, 500 | Not specified | Not specified | No significant anxiolytic effect | [2] |
Note: The study by Griebel et al. (1999) found that intracerebroventricular administration of SR142801 did not significantly alter the time spent in or the number of entries into the open arms of the elevated plus-maze, suggesting a lack of anxiolytic-like activity under their experimental conditions.
Experimental Protocols
Fear Conditioning Model
This protocol is adapted from studies investigating the effect of this compound on the consolidation of fear memory.
Objective: To assess the effect of this compound on the consolidation of conditioned fear, a key component of panic disorder.
Animals: Adult male and female C57BL/6J mice.
Materials:
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Fear conditioning apparatus (with a grid floor for foot shocks, a speaker for auditory cues, and a camera for recording behavior)
-
Software for analyzing freezing behavior
Procedure:
-
Habituation (Day 1): Place each mouse individually into the conditioning chamber for 10-15 minutes to allow for exploration and habituation to the context.
-
Fear Acquisition (Day 2):
-
Place the mouse in the conditioning chamber.
-
After a 2-3 minute baseline period, present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2-4 kHz for 30 seconds).
-
Co-terminate the CS with a mild foot shock (unconditioned stimulus, US), for instance, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Drug Administration:
-
Immediately following the fear acquisition phase, administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle to the mice.
-
-
Contextual Fear Testing (Day 3):
-
Place the mouse back into the same conditioning chamber.
-
Record freezing behavior for 5-8 minutes in the absence of the CS or US.
-
-
Cued Fear Testing (Day 4):
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a baseline period, present the auditory CS for a sustained period (e.g., 3-5 minutes).
-
Record freezing behavior.
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the contextual and cued fear tests.
-
Compare the freezing behavior between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Elevated Plus-Maze (EPM) Test
This protocol is a standard method for assessing anxiety-like behavior in rodents and is adapted from established procedures.
Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.
Animals: Adult male mice or rats.
Materials:
-
This compound
-
Vehicle
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular) at a predetermined time before testing (e.g., 30 minutes for i.p. injection).
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection:
-
Using video tracking software, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100].
-
Compare these parameters between the this compound and vehicle groups. An increase in open arm exploration is indicative of an anxiolytic effect.
Cholecystokinin-Tetrapeptide (CCK-4) Induced Panic Model
This protocol is based on a well-validated pharmacological model of panic induction in both humans and animals.
Objective: To assess the ability of this compound to block panic-like responses induced by the panicogen CCK-4.
Animals: Adult male rats.
Materials:
-
This compound
-
Vehicle
-
Cholecystokinin-Tetrapeptide (CCK-4)
-
Saline (for CCK-4 vehicle)
-
Behavioral observation arena (e.g., open field)
-
Physiological monitoring equipment (optional, for heart rate, blood pressure)
Procedure:
-
Habituation: Acclimate the rats to the observation arena for several days prior to the experiment.
-
Drug Pre-treatment: Administer this compound or vehicle at a predetermined time before the CCK-4 challenge.
-
CCK-4 Challenge:
-
Administer CCK-4 (e.g., 25-50 µg/kg, i.v. or i.p.) or saline to the pre-treated animals.
-
Immediately place the animal in the observation arena.
-
-
Behavioral Observation:
-
For a period of 10-15 minutes post-injection, score panic-like behaviors, which may include:
-
Freezing
-
Escape attempts (jumping, rapid running)
-
Rearing
-
Defecation/urination
-
-
-
Physiological Monitoring (Optional): If available, record cardiovascular parameters such as heart rate and blood pressure.
Data Analysis:
-
Compare the frequency and duration of panic-like behaviors between the different treatment groups.
-
Analyze physiological data for changes indicative of a panic response (e.g., tachycardia, hypertension) and assess the modulatory effect of this compound.
Mandatory Visualizations
Signaling Pathway of this compound in Anxiety
References
- 1. Sex differences in fear memory consolidation via Tac2 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-Osanetant solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with (S)-Osanetant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2][3] Its mechanism of action involves competitively binding to and blocking the activity of the NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction.[4][5] This can prevent menopausal symptoms like hot flashes and suppress the production of certain hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
Q2: What are the known solubility characteristics of this compound?
This compound is characterized by poor water solubility. It is practically insoluble in water, with a predicted water solubility of 0.000154 mg/mL. However, it is soluble in organic solvents such as DMSO and acetonitrile.
Q3: For what research applications is this compound currently being investigated?
Initially developed for schizophrenia, its development for this indication was discontinued. Currently, this compound is being investigated for the treatment of vasomotor symptoms (hot flashes) associated with menopause and in men undergoing androgen deprivation therapy. Other potential applications include the treatment of pain, anxiety, aggression, and drug addiction.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer during my in vitro experiment.
Possible Cause 1: Low aqueous solubility. this compound has very low intrinsic solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For your final working solution, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1-0.5% DMSO for cell-based assays).
Possible Cause 2: The concentration of this compound in the final working solution is too high. Even with the use of a co-solvent, the aqueous solubility limit may have been exceeded.
-
Solution: Lower the final concentration of this compound in your working solution. If a higher concentration is required, consider using a formulation with solubilizing excipients.
Possible Cause 3: Incompatibility with buffer components. Certain salts or other components in your buffer system may be reducing the solubility of this compound.
-
Solution: If possible, try simplifying your buffer composition. Alternatively, test the solubility of this compound in different buffer systems to identify a more compatible one.
Issue: I am observing inconsistent results in my animal studies.
Possible Cause 1: Poor bioavailability due to precipitation at the injection site or in the gastrointestinal tract. The low aqueous solubility of this compound can lead to poor absorption and variable exposure.
-
Solution: Utilize a specialized formulation for in vivo administration. Formulations containing co-solvents and surfactants, such as those with PEG300, Tween-80, and corn oil, have been shown to improve solubility and are suitable for oral or injectable administration.
Possible Cause 2: Improper preparation or storage of the dosing solution. Precipitation may occur over time if the solution is not prepared correctly or is stored improperly.
-
Solution: Follow the detailed experimental protocols for preparing in vivo formulations. Ensure complete dissolution, potentially with the aid of gentle heating or sonication. Prepare dosing solutions fresh if possible, or verify the stability of stored solutions. Stock solutions in DMSO should be stored at -20°C or -80°C.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Notes |
| Water | 0.000154 mg/mL (predicted) | Practically insoluble. |
| DMSO | ≥ 15 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. |
| Acetonitrile | ≥ 10 mg/mL | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.12 mM) | Yields a clear solution. Suitable for in vivo use. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (4.12 mM) | Yields a clear solution. Suitable for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution to facilitate dissolution.
-
If precipitation or phase separation occurs, use sonication or gentle heating to aid dissolution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Preparation of an In Vivo Formulation (Aqueous-Based)
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by adding the solvents one by one in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a clear, homogenous solution. The solubility in this formulation is ≥ 2.5 mg/mL.
-
Protocol 3: Preparation of an In Vivo Formulation (Oil-Based)
-
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by adding the solvents one by one in the following ratio: 10% DMSO and 90% Corn Oil.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a clear, homogenous solution. The solubility in this formulation is ≥ 2.5 mg/mL.
-
Visualizations
Caption: NK3 Receptor Signaling Pathway and this compound Inhibition.
Caption: Workflow for Preparing this compound Solutions.
References
Technical Support Center: Enhancing the Oral Bioavailability of (S)-Osanetant in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the selective NK3 receptor antagonist, (S)-Osanetant, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound in our rat model after oral administration. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which is a common challenge for many new chemical entities.[1][2][3] As a lipophilic compound, this compound's dissolution in the gastrointestinal (GI) tract is probably the rate-limiting step for its absorption.[4] Inconsistent absorption can arise from physiological variables in the animal model, such as gastric pH and GI transit time, which have a more pronounced effect on poorly soluble compounds.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
-
Solubility Enhancement:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the solubility of the drug in the formulation.
-
pH Modification: Adjusting the pH of the vehicle to ionize the drug, thereby increasing its solubility. This is particularly effective for basic or acidic compounds.
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug, increasing its apparent solubility and aiding in dissolution.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can carry the hydrophobic drug molecule.
-
-
Particle Size Reduction:
-
Micronization/Nanonization: Decreasing the particle size of the drug substance increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can improve drug solubilization and absorption.
-
Q3: How do I select the most appropriate preclinical model for oral bioavailability studies of this compound?
A3: The choice of a preclinical model depends on several factors, including the specific research question and the metabolic profile of the compound. Rodents, particularly rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling. However, it is important to be aware of potential interspecies differences in metabolism and drug transporters, which can affect the translation of bioavailability data to humans. For this compound, a tachykinin NK3 receptor antagonist, it's noted that it has a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors, which might be a consideration for later-stage efficacy models but is less critical for initial formulation screening.
Troubleshooting Guide
Issue 1: Drug Precipitation Out of Solution Upon Dosing
-
Problem: The formulated this compound solution appears clear initially but may be precipitating in the aqueous environment of the GI tract upon oral gavage, leading to low absorption. This is a common issue with co-solvent-based formulations.
-
Troubleshooting Steps:
-
Assess Supersaturation and Precipitation: Conduct an in vitro dilution test. Add the formulation to an aqueous buffer that mimics physiological pH (e.g., pH 1.2 and 6.8) and observe for precipitation over time.
-
Incorporate Precipitation Inhibitors: Include polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) in the formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract, allowing more time for absorption.
-
Consider a Lipid-Based System: Switch to a lipid-based formulation like a SEDDS. These systems can better maintain the drug in a solubilized state upon dilution in the gut.
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters
-
Problem: You are observing significant variability in Cmax and AUC values for this compound between animals in the same dosing group.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including fasting times for the animals before dosing, consistent dosing volumes, and technique. Food can significantly impact the absorption of poorly soluble drugs.
-
Refine the Formulation: High variability can be a sign of a suboptimal formulation that is sensitive to small physiological differences between animals. A more robust formulation, such as a nanosuspension or a well-designed SEDDS, can reduce this variability by minimizing the impact of GI conditions on dissolution.
-
Increase the Number of Animals (N): A larger group size can help to determine if the variability is a true formulation issue or an artifact of a small sample size.
-
Data Presentation: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats
The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies. These values are for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 | < 5% |
| Co-solvent (PEG400) | 150 ± 50 | 2.0 ± 1.0 | 900 ± 300 | ~12% |
| Nanosuspension | 400 ± 90 | 1.5 ± 0.5 | 2800 ± 550 | ~35% |
| SEDDS | 650 ± 120 | 1.0 ± 0.5 | 4800 ± 900 | ~60% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
-
Materials:
-
This compound drug substance
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or similar wet milling apparatus.
-
-
Procedure:
-
Prepare a pre-suspension by dispersing 100 mg of this compound in 10 mL of the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-4 hours).
-
Periodically sample the suspension to measure particle size using a technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterize the final nanosuspension for particle size, drug content, and stability.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
-
Animals: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Procedure:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation (e.g., aqueous suspension, co-solvent, nanosuspension, or SEDDS) via oral gavage at a dose of 10 mg/kg.
-
For bioavailability calculation, a separate group of rats is administered this compound intravenously (e.g., via the tail vein) at a dose of 1 mg/kg in a suitable vehicle.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Logical flow of challenges in the oral delivery of poorly soluble this compound.
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Overview of formulation strategies for improving this compound bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
(S)-Osanetant long-term storage and handling best practices
This technical support center provides best practices for the long-term storage and handling of (S)-Osanetant, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
For long-term storage of solid this compound, it is recommended to keep it in a dry, dark environment. Specifically, store at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years). Always refer to the manufacturer's specific recommendations if available.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions of this compound should be prepared using appropriate organic solvents. Once prepared, these stock solutions have a limited shelf life depending on the storage temperature.[1] For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is crucial to use the solution within these timeframes to ensure its integrity for experiments.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile. For in vivo experiments, it can be formulated in mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my cell-based assay. What should I do?
This is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final percentage of DMSO in your aqueous buffer. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a different formulation: Consider using a formulation with surfactants like Tween-80 or encapsulating agents if compatible with your experimental setup.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
Q5: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Neurokinin-3 receptor (NK3R).[1] The NK3R is a G protein-coupled receptor (GPCR) that is preferentially activated by the neuropeptide Neurokinin B (NKB). By binding to the NK3R, this compound blocks the downstream signaling cascade that is normally initiated by NKB.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to ensure its stability and the reproducibility of experimental results.
Long-Term Storage
| Form | Storage Condition | Duration | Recommendations |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Keep in a dry, dark place. |
| -20°C | Long-term (months to years) | Ensure the container is tightly sealed to prevent moisture absorption. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C | Up to 6 months | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Solution Preparation
-
General Handling: Handle the solid compound in a well-ventilated area. According to its GHS classification, it is harmful if swallowed and causes serious eye irritation. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO.
-
Aqueous Dilutions: When preparing working solutions in aqueous buffers (e.g., cell culture media, PBS), it is recommended to add the stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation. For in vivo studies, working solutions should be prepared fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity in experiments | 1. Degraded compound: Improper storage or handling may have led to the degradation of this compound. 2. Precipitation: The compound may have precipitated out of the solution, especially in aqueous buffers. 3. Incorrect concentration: Errors in weighing or dilution calculations. | 1. Use a fresh aliquot of the stock solution or prepare a new one from solid. Verify storage conditions. 2. Visually inspect the final working solution for any precipitate. If present, refer to the FAQ on precipitation. 3. Re-calculate all concentrations and, if necessary, prepare a fresh stock solution. |
| High background or off-target effects in cell-based assays | 1. High solvent concentration: The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high and causing cellular toxicity. 2. Compound instability: The compound may be degrading in the culture medium over the course of the experiment. | 1. Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration. 2. Reduce the incubation time or refresh the medium with freshly prepared compound during the experiment if possible. |
| Variability between experimental replicates | 1. Incomplete dissolution: The compound may not be fully dissolved in the stock or working solution. 2. Adsorption to plastics: Hydrophobic compounds can sometimes adsorb to plastic surfaces of tubes or plates. 3. Uneven distribution in multi-well plates. | 1. Ensure the stock solution is clear and free of any visible particles. Gentle warming or sonication can aid dissolution. 2. Consider using low-adhesion microplates or glass vials for storage and preparation. 3. Ensure thorough mixing of solutions before and after adding to wells. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method should be validated according to ICH guidelines.
Objective: To develop and validate a quantitative HPLC method that can separate this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Forced degradation reagents: HCl, NaOH, H₂O₂
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A broad gradient can be used for initial development, for example, 5% to 100% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (a PDA detector is useful here).
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the diluent (e.g., 1 mg/mL). From this, prepare a working standard solution at a suitable concentration (e.g., 0.1 mg/mL).
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH.
-
Oxidation: Incubate a solution of this compound with 3% H₂O₂.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Samples from the forced degradation studies should be taken at various time points, neutralized if necessary, and diluted to the working concentration before injection.
-
-
Analysis: Inject the standard solution, samples from the forced degradation studies, and a blank (diluent) into the HPLC system.
-
Method Development and Validation:
-
Evaluate the chromatograms for the separation of the main this compound peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution.
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness as per regulatory guidelines.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound blocks the NK3 receptor signaling pathway.
References
Technical Support Center: Interpreting Aberrant Schild Plots with (S)-Osanetant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aberrant Schild plots with the selective neurokinin 3 (NK3) receptor antagonist, (S)-Osanetant, in functional assays.
Introduction
This compound is a potent and selective antagonist of the neurokinin 3 (NK3) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2] In functional assays, the interaction between an antagonist and its receptor is often characterized using Schild plot analysis. A classical competitive antagonist is expected to produce a Schild plot with a slope of unity (1.0). However, studies have reported that this compound yields an aberrant Schild plot with a slope significantly greater than 1, suggesting a non-competitive mode of antagonism.[3] This document aims to provide guidance on interpreting these findings and troubleshooting potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a Schild plot and what does a "normal" plot look for a competitive antagonist?
A Schild plot is a graphical method used in pharmacology to analyze the effects of a competitive antagonist.[4] It plots the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. For a simple, reversible, competitive antagonist, the Schild plot should be a straight line with a slope of 1.0.[5] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
Q2: What is an "aberrant" Schild plot and what does it suggest?
An aberrant Schild plot deviates from the ideal linear relationship with a slope of 1.0. A slope significantly different from 1.0 suggests that the antagonism is not simple and competitive. A slope greater than 1, as observed with this compound, can indicate several possibilities, including:
-
Insurmountable Antagonism: The antagonist's effect cannot be overcome by increasing the agonist concentration. This can be due to slow dissociation of the antagonist from the receptor or allosteric modulation.
-
Allosteric Modulation: The antagonist binds to a site on the receptor that is different from the agonist binding site (an allosteric site), causing a conformational change that reduces the agonist's affinity or efficacy.
-
Experimental Artifacts: Issues with the experimental setup, such as insufficient equilibration time or problems with reagent stability, can also lead to aberrant Schild plots.
Q3: A study reports a steep Schild plot slope of 3.3 for this compound. What does this specifically imply?
A study by Tian et al. (2007) found that while the NK3 receptor antagonist talnetant exhibited a normal Schild plot with a slope close to unity, this compound produced an aberrant plot with a steep slope of 3.3 ± 0.5 in a calcium mobilization assay. This steep slope strongly suggests a non-competitive interaction. The same study ruled out slow binding kinetics as a reason, as prolonged pre-incubation with this compound did not alter the Schild plot. This points towards other mechanisms like insurmountable antagonism or allosteric modulation.
Troubleshooting Guide
Encountering an aberrant Schild plot for this compound can be a complex issue. This guide provides a step-by-step approach to troubleshoot your experiments.
Step 1: Verify Experimental Protocol and Reagents
Before exploring complex pharmacological models, it is crucial to rule out experimental artifacts.
-
Agonist and Antagonist Integrity:
-
Confirm the purity and concentration of your this compound and agonist stocks.
-
Assess the stability of both compounds under your experimental conditions (e.g., in aqueous buffer, temperature, light exposure).
-
-
Cell Health and Receptor Expression:
-
Ensure your cells are healthy and within a consistent passage number range.
-
Verify the expression level of the NK3 receptor in your cell line.
-
-
Assay Buffer Composition:
-
Check for any components in your assay buffer that might interfere with the compounds or the receptor.
-
Step 2: Optimize Assay Conditions
-
Equilibration Time: While a previous study suggested that prolonged pre-incubation did not alter the Schild plot for this compound, it is still a critical parameter to optimize for your specific assay system. Ensure that both the antagonist and the subsequent agonist addition reach equilibrium.
-
Agonist Concentration Range: Use a wide range of agonist concentrations to accurately determine the EC50 values in the presence and absence of the antagonist.
Step 3: Investigate the Nature of Antagonism
If experimental artifacts are ruled out, the aberrant Schild plot likely reflects the pharmacological properties of this compound.
-
Test for Insurmountable Antagonism:
-
Examine the effect of increasing concentrations of this compound on the maximal response of the agonist. A depression of the maximal response is a hallmark of insurmountable antagonism.
-
-
Consider Allosteric Modulation:
-
If possible, perform binding studies with a radiolabeled agonist in the presence of this compound. An allosteric modulator can alter the binding affinity of the primary ligand.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the competitive NK3 receptor antagonist, talnetant.
| Antagonist | Assay Type | Schild Slope | pA2 / pKb | Ki (nM) | Reference |
| This compound | Calcium Mobilization | 3.3 ± 0.5 | Kb = 12 nM | 0.8 | |
| Talnetant | Calcium Mobilization | ~ 1.0 | Kb ≈ Ki | - | |
| Talnetant | Neuronal Firing | - | pA2 = 8.22 | - | |
| Talnetant | Recombinant hNK3 | - | pKi = 8.7 | 1.4 |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This protocol is a general guideline for a calcium mobilization assay to assess the antagonism of the NK3 receptor by this compound.
1. Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human NK3 receptor in appropriate media.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye loading.
3. Compound Preparation and Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined equilibration time (e.g., 15-30 minutes) at 37°C.
4. Agonist Addition and Signal Detection:
-
Prepare serial dilutions of an NK3 receptor agonist (e.g., senktide or neurokinin B).
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the agonist to the wells.
-
Measure the fluorescence intensity before and after agonist addition in real-time.
5. Data Analysis:
-
Determine the EC50 values for the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the dose ratios from the EC50 values.
-
Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the this compound concentration.
-
Perform a linear regression analysis to determine the slope of the Schild plot.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Managing CNS side effects of (S)-Osanetant in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (S)-Osanetant in animal studies. The information is designed to help manage potential Central Nervous System (CNS) side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SR-142801) is a potent and selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2] The NK3 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand neurokinin B (NKB), activates a Gq/11 signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), which in turn mobilizes intracellular calcium and activates downstream signaling pathways. By blocking this receptor, this compound modulates the release of various neurotransmitters, including dopamine and serotonin, which is thought to underlie its effects on the CNS.[3]
Q2: What are the potential CNS side effects of this compound observed in animal studies?
Based on its mechanism of action and preclinical studies, potential CNS side effects of this compound in animal models may include:
-
Sedation and Motor Impairment: As a CNS-active compound, this compound may cause dose-dependent sedation and alterations in locomotor activity.
-
Anxiolytic or Anxiogenic Effects: Studies have shown that this compound can have anxiolytic-like effects.[4] However, context and animal model can influence the outcome, and in some cases, paradoxical anxiety-like responses might be observed.
-
Depression-like Behaviors: While some research suggests antidepressant-like properties, high doses or specific experimental conditions could potentially induce behaviors associated with depression, such as increased immobility in forced swim tests.[4]
-
Changes in Social Behavior: Due to its modulation of neurotransmitter systems involved in social functioning, alterations in social interaction may be observed.
-
Fear Memory Modulation: Research indicates that this compound can influence the consolidation of fear memories, with effects potentially varying based on the stress level of the animal.
Q3: How can I prepare this compound for administration to animals?
This compound is a solid compound that requires a suitable vehicle for in vivo administration. Here are two example vehicle formulations that can be used to prepare a clear solution:
-
Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation 2:
-
10% DMSO
-
90% Corn Oil
-
Note: When preparing the formulation, it is recommended to add each solvent sequentially. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Always ensure the final solution is sterile for parenteral routes of administration.
Troubleshooting Guide
Issue 1: Observed Sedation or Hypoactivity in Animals
Question: My animals appear sedated and show reduced movement in their cages and during behavioral testing after this compound administration. How can I confirm and manage this?
Answer:
1. Quantify the Effect:
-
Method: Utilize the Open Field Test (OFT) to quantitatively assess locomotor activity.
-
Parameters to Measure:
-
Total distance traveled
-
Velocity
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
2. Troubleshooting and Mitigation Strategies:
-
Dose Reduction: Sedation is often a dose-dependent effect. Consider performing a dose-response study to identify the minimal effective dose that does not produce significant motor impairment.
-
Acclimatization: Ensure animals are properly habituated to the testing environment and procedures to minimize stress-induced hypoactivity, which could be confounded with drug effects.
-
Time Course Analysis: The sedative effects may be most prominent at the peak plasma concentration of the drug. Conduct a time-course study to determine if there is a time window post-administration where the desired pharmacological effect is present without significant sedation.
-
Alternative Route of Administration: If using intraperitoneal (i.p.) injection, consider oral (p.o.) gavage, which may lead to a slower absorption and potentially reduced peak-dose sedative effects.
Issue 2: Unexpected Anxiety-like Behavior
Question: My animals are showing signs of anxiety (e.g., thigmotaxis in the open field test) after being treated with this compound, which is contrary to its expected anxiolytic effects. What could be the cause and how should I proceed?
Answer:
1. Confirm and Characterize the Behavior:
-
Method: Employ a battery of behavioral tests to get a comprehensive picture of the anxiety-like phenotype.
-
Open Field Test (OFT): Measure time spent in the center versus the periphery of the arena. Increased time in the periphery (thigmotaxis) is indicative of anxiety.
-
Elevated Plus Maze (EPM): Assess the time spent in the open arms versus the closed arms. A preference for the closed arms suggests anxiety.
-
Social Interaction Test: Reduced time spent in social interaction can be a sign of anxiety.
-
2. Troubleshooting and Mitigation Strategies:
-
Review Dose and Animal Model: High doses of some compounds can produce paradoxical effects. Consider testing a lower dose range. The anxiolytic effects of this compound have been demonstrated in gerbils at doses of 3-10 mg/kg (p.o.). Effects can also be species- and strain-dependent.
-
Consider Stress Interaction: The effects of this compound on fear and anxiety may be dependent on the stress state of the animal. In non-stressed female mice, it has been observed to increase fear expression, while in stressed mice, it reduced it. Evaluate your experimental design for potential stressors.
-
Control for Novelty: Ensure that all animals are habituated to the testing apparatus to minimize novelty-induced anxiety.
Issue 3: Increased Immobility in Forced Swim or Tail Suspension Tests
Question: I am observing an increase in immobility time in the Forced Swim Test (FST) or Tail Suspension Test (TST) with this compound, which could be interpreted as a pro-depressive effect. How do I interpret this and what should I do?
Answer:
1. Differentiate Sedation from Depression-like Behavior:
-
Method: It is crucial to distinguish between a specific increase in behavioral despair and a general motor deficit.
-
Correlate with Locomotor Activity: Run an Open Field Test to assess general locomotor activity. If the animals also show hypoactivity in the OFT, the increased immobility in the FST/TST is likely a result of sedation or motor impairment.
-
Analyze Active Behaviors: In the FST, analyze active behaviors like swimming and climbing. A specific reduction in these behaviors without a general motor deficit is more indicative of a depression-like phenotype.
-
2. Troubleshooting and Mitigation Strategies:
-
Dose-Response Evaluation: Assess a range of doses. Antidepressant-like effects of this compound have been observed at 5-10 mg/kg (i.p.) in gerbils. Higher doses may lead to confounding sedative effects.
-
Chronic vs. Acute Dosing: The antidepressant-like effects of many compounds are more apparent after chronic administration. Consider a chronic dosing regimen if your study design allows.
-
Alternative Models: If the results from the FST and TST are ambiguous, consider using other models of depression that are less reliant on motor activity, such as the sucrose preference test to assess anhedonia.
Data Presentation
Table 1: Summary of this compound Doses and Observed CNS Effects in Rodents
| Species | Dose Range | Route of Administration | Observed CNS Effect | Behavioral Test | Reference |
| Gerbil | 3-10 mg/kg | p.o. | Anxiolytic-like | Social Interaction Test | |
| Gerbil | 5-10 mg/kg | i.p. | Antidepressant-like | Tonic Immobility Test | |
| Female Mice | Single dose (unspecified) | i.p. | Reduced fear expression (in stressed animals) | Fear Conditioning | |
| Female Mice | Single dose (unspecified) | i.p. | Increased fear expression (in non-stressed animals) | Fear Conditioning |
Experimental Protocols
Protocol 1: Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm white plastic box)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Clean the open field arena with 70% ethanol and allow it to dry completely between animals.
-
Gently place the animal in the center of the arena.
-
Record the animal's behavior for a predefined period (e.g., 5-10 minutes) using the video tracking software.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.
-
At the end of the session, return the animal to its home cage.
Protocol 2: Forced Swim Test (FST)
Objective: To assess depression-like behavior (behavioral despair).
Materials:
-
Glass or plastic cylinder (e.g., 30 cm diameter, 50 cm height)
-
Water at 25 ± 1°C
-
Towels for drying
-
Video recording equipment and scoring software (optional)
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 23 cm).
-
On day 1 (pre-test), place the animal in the water for 15 minutes. This is for habituation.
-
On day 2 (test day), 24 hours after the pre-test, administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the water for a 6-minute session.
-
Record the session and score the last 4 minutes for immobility (floating with only minor movements to keep the head above water), swimming, and climbing.
-
After the test, remove the animal, dry it with a towel, and place it in a clean, warm cage before returning it to its home cage.
Protocol 3: Tail Suspension Test (TST)
Objective: To assess depression-like behavior.
Materials:
-
Tail suspension apparatus (a box with a bar for suspension)
-
Adhesive tape
-
Video recording equipment and scoring software (optional)
Procedure:
-
Habituate the animals to the testing room for at least 1 hour.
-
Securely attach a piece of adhesive tape to the animal's tail (approximately 1-2 cm from the tip).
-
Suspend the animal by its tail from the suspension bar.
-
Record the animal's behavior for a 6-minute session.
-
Score the duration of immobility (hanging passively without any movement).
-
At the end of the session, gently remove the animal from the apparatus and return it to its home cage.
Visualizations
Signaling Pathway of the NK3 Receptor
Caption: Simplified signaling pathway of the Neurokinin-3 (NK3) receptor.
Experimental Workflow for Managing CNS Side Effects
Caption: A logical workflow for identifying and managing CNS side effects.
References
- 1. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of (S)-Osanetant from suppliers
Welcome to the technical support center for (S)-Osanetant. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize batch-to-batch variability of this compound obtained from various suppliers. Consistent product quality is paramount for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SR-142,801) is a potent and selective, non-peptide antagonist of the neurokinin 3 (NK3) receptor.[1][2][3] The NK3 receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand neurokinin B (NKB), stimulates phospholipase C.[4][5] This leads to the production of inositol triphosphate and a subsequent increase in intracellular calcium levels. By blocking the NK3 receptor, this compound inhibits this signaling cascade. It has been investigated for the treatment of schizophrenia, panic disorder, and other central nervous system conditions.
Q2: What are the potential sources of batch-to-batch variability for this compound?
A2: Batch-to-batch variability can arise from several factors during the synthesis and purification process. Key sources include:
-
Purity and Impurity Profile: Differences in synthetic routes or purification effectiveness can lead to varying levels of starting materials, by-products, or degradation products.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), which can affect solubility, dissolution rate, and bioavailability.
-
Residual Solvents: The type and amount of solvents remaining from the manufacturing process can differ between batches.
-
Enantiomeric Purity: The presence of the (R)-enantiomer can affect the compound's pharmacological activity.
Q3: How can batch-to-batch variability impact my experimental results?
A3: Inconsistent batch quality can significantly affect experimental outcomes. For example, a lower purity batch may result in reduced potency. Different polymorphic forms can lead to inconsistent solubility in your experimental buffers, affecting the effective concentration in your assays. The presence of unknown impurities could lead to off-target effects or unexpected toxicity, confounding your results.
Q4: What initial checks should I perform on a new batch of this compound?
A4: Always review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check are purity (typically by HPLC), identity (by ¹H NMR and/or Mass Spectrometry), and enantiomeric purity. For sensitive applications, it is highly recommended to perform your own independent analytical verification.
Troubleshooting Guide
This guide addresses common issues that may be related to the batch-to-batch variability of this compound.
| Issue / Observation | Potential Cause (Batch-Related) | Recommended Action |
| Reduced or no activity in a cell-based assay compared to a previous batch. | Lower Purity/Potency: The new batch may have a lower percentage of the active this compound. | 1. Perform quantitative NMR (qNMR) or HPLC with a certified reference standard to confirm the purity and concentration of your stock solution. 2. Run a dose-response curve with the new batch alongside a control batch (if available) to determine the relative potency. |
| Compound precipitates out of solution during the experiment. | Different Polymorph/Lower Solubility: The crystalline form of the new batch may be less soluble in your chosen solvent or buffer system. Presence of Insoluble Impurities: The batch may contain impurities that are not soluble. | 1. Measure the solubility of the new batch in your experimental buffer. 2. Perform Powder X-Ray Diffraction (PXRD) to identify the crystalline form. 3. Filter your stock solution through a 0.22 µm filter before use. |
| Inconsistent results or high variability between replicates. | Compound Degradation: this compound may be unstable in your stock solution or experimental conditions. Heterogeneity: The solid material may not be uniform. | 1. Assess the stability of your stock solution over time using HPLC. Prepare fresh solutions for critical experiments. 2. Ensure the solid material is thoroughly mixed before weighing. |
| Unexpected biological response or off-target effects observed. | Presence of an Active Impurity: An impurity in the new batch may have its own pharmacological activity, interfering with the experiment. | 1. Use a high-resolution mass spectrometry (HRMS) method to identify potential impurities. 2. Analyze the impurity profile using a gradient HPLC method with UV detection to compare with previous batches. |
Hypothetical Batch Comparison Data
The following table illustrates potential differences you might observe between three different batches of this compound.
| Parameter | Batch A (Reference) | Batch B | Batch C | Method |
| Purity (HPLC Area %) | 99.8% | 98.1% | 99.5% | HPLC-UV |
| Major Impurity (Area %) | 0.15% | 1.2% (Unidentified) | 0.3% (Starting Material) | HPLC-UV |
| Enantiomeric Purity (% ee) | >99.9% | 99.5% | >99.9% | Chiral HPLC |
| Residual Solvents (ppm) | Dichloromethane: 50 | Dichloromethane: 600 | Acetone: 200 | GC-MS |
| Solubility (in PBS, pH 7.4) | 15 µg/mL | 8 µg/mL | 14 µg/mL | Shake-flask method |
| PXRD Pattern | Form I | Form II | Form I | PXRD |
Recommended Quality Control Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and identify any impurities.
-
Methodology:
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the known structure of this compound.
-
Crystalline Form Analysis by Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the polymorphic form of the solid material.
-
Methodology:
-
System: Powder X-Ray Diffractometer.
-
Sample Preparation: Lightly pack a small amount of the powder sample onto the sample holder.
-
Acquisition: Scan the sample over a 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Analysis: Compare the resulting diffractogram (peak positions and relative intensities) with known patterns for different polymorphs of this compound.
-
Visualizations
Logical Workflows and Signaling Pathway
The following diagrams illustrate key workflows for quality assessment and the underlying signaling pathway of the NK3 receptor.
Caption: Quality control workflow for incoming this compound.
Caption: Logic for troubleshooting unexpected results.
Caption: Simplified NK3 receptor signaling pathway.
References
- 1. Osanetant - Wikipedia [en.wikipedia.org]
- 2. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tachykinin receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of (S)-Osanetant and Talnetant as NK3 Receptor Antagonists
(S)-Osanetant (also known as SR142801) and talnetant (SB-223412) are both potent, non-peptide antagonists of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including the regulation of neurotransmitter release.[1][2][3] Both compounds have been investigated for their therapeutic potential in treating schizophrenia and other central nervous system disorders.[1][3] While both molecules target the NK3 receptor, they exhibit distinct pharmacological profiles in functional assays despite sharing a competitive binding mechanism at the orthosteric site. This guide provides a detailed comparison of their performance at the NK3 receptor, supported by experimental data and methodologies.
Quantitative Comparison of Receptor Binding and Functional Antagonism
The binding affinity and functional potency of this compound and talnetant for the NK3 receptor have been characterized in various in vitro studies. The following table summarizes key quantitative data from studies using Chinese Hamster Ovary (CHO) cells expressing the human NK3 receptor (hNK3-CHO).
| Parameter | This compound | Talnetant | Reference |
| Binding Affinity (Ki) | 0.8 nM | 1.4 nM | |
| Functional Antagonism (Kb) | 12 nM | Similar to Ki | |
| Schild Plot Slope | 3.3 ± 0.5 | ~1.0 | |
| Selectivity | High for NK3 | >100-fold selective for NK3 over NK2; no affinity for NK1 |
Key Observations:
-
Both this compound and talnetant exhibit high-nanomolar binding affinity for the NK3 receptor.
-
A notable difference lies in their functional antagonism. Talnetant behaves as a classical competitive antagonist, with a Schild plot slope close to unity and a functional antagonism constant (Kb) similar to its binding affinity (Ki).
-
In contrast, this compound displays an aberrant Schild plot with a steep slope and a Kb value significantly higher than its Ki value, suggesting a more complex mode of functional antagonism that is not fully explained by a simple competitive model.
-
Despite these differences in functional assays, cross-competition binding experiments indicate that both antagonists bind competitively at the same or overlapping sites on the NK3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound and talnetant with the NK3 receptor.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the compounds for the NK3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK3 receptor.
Materials:
-
Membranes from CHO cells stably expressing the human NK3 receptor.
-
Radioligand: --INVALID-LINK---(-)-N-(alpha-ethylbenzyl)-3-methoxy-2-phenylquinoline-4-carboxamide ([³H]Me-talnetant) or ¹²⁵I-[MePhe⁷]NKB.
-
Test compounds: this compound and talnetant.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared from hNK3-CHO cells by homogenization.
-
The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or talnetant).
-
The incubation is carried out in the assay buffer for a specified time at room temperature to reach equilibrium.
-
The reaction mixture is then filtered through the 96-well filter plates to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are used to assess the ability of the antagonists to inhibit the downstream signaling initiated by NK3 receptor activation by an agonist, such as neurokinin B (NKB).
Objective: To measure the inhibition of agonist-induced intracellular calcium release.
Procedure:
-
hNK3-CHO cells are plated in 96-well plates and grown overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or talnetant) for a defined period.
-
The cells are then challenged with a fixed concentration of an NK3 receptor agonist (e.g., NKB).
-
The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR).
-
The data is analyzed to determine the concentration-response curve of the antagonist in inhibiting the agonist-induced calcium signal.
Objective: To measure the inhibition of agonist-induced production of inositol phosphates, a second messenger in the NK3 receptor signaling pathway.
Procedure:
-
hNK3-CHO cells are cultured in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
The cells are then washed and pre-incubated with varying concentrations of the antagonist (this compound or talnetant) in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
The cells are stimulated with an NK3 receptor agonist (e.g., NKB).
-
The reaction is stopped, and the total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.
-
The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
The data is analyzed to determine the inhibitory effect of the antagonists on agonist-stimulated IP accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NK3 receptor signaling pathway and the general workflows of the experimental procedures described.
Caption: NK3 Receptor Signaling Pathway.
Caption: Experimental Assay Workflows.
References
The Challenge of Replicating Positive Findings: A Comparative Analysis of (S)-Osanetant and other NK3 Receptor Antagonists in Schizophrenia Trials
For researchers, scientists, and drug development professionals, the story of (S)-Osanetant in schizophrenia research offers a compelling case study in the complexities of drug discovery and the crucial role of replicability. Initial positive findings positioned this compound, a selective neurokinin-3 (NK3) receptor antagonist, as a promising novel therapeutic. However, its subsequent discontinuation highlights the challenges in translating early signals into robust clinical efficacy. This guide provides a comparative analysis of this compound and other NK3 receptor antagonists, presenting available experimental data and methodologies to inform future research in this area.
Executive Summary
This compound (SR-142801) initially generated significant interest as a potential treatment for the positive symptoms of schizophrenia. Early clinical evidence suggested an efficacy profile comparable to the typical antipsychotic haloperidol. Despite these promising beginnings, Sanofi-Aventis halted its development in 2005 due to "negative results" in later Phase IIb trials[1]. This reversal underscores the precarious nature of drug development and the stringent requirements for demonstrating consistent efficacy and safety. This guide will delve into the available data for this compound and compare it with other NK3 receptor antagonists, namely talnetant and AZD2624, to provide a comprehensive overview for researchers seeking to understand and potentially overcome the hurdles in this therapeutic pathway.
Mechanism of Action: The NK3 Receptor Pathway
The therapeutic rationale for targeting the NK3 receptor in schizophrenia stems from its role in modulating key neurotransmitter systems implicated in the pathophysiology of the disorder, particularly dopamine and serotonin.
As depicted in Diagram 1, the binding of endogenous ligands like Substance P to presynaptic NK3 receptors is thought to modulate the release of dopamine and serotonin. In schizophrenia, hyperactivity of the dopaminergic system is a key feature of positive symptoms. By antagonizing the NK3 receptor, this compound was hypothesized to reduce the excessive release of these neurotransmitters, thereby ameliorating psychotic symptoms.
Comparative Efficacy of NK3 Receptor Antagonists
The clinical development of NK3 receptor antagonists for schizophrenia has been marked by a mix of early promise and subsequent setbacks. The following tables summarize the available efficacy data for this compound and its comparators.
Table 1: this compound Clinical Trial Efficacy Data (Phase II)
| Outcome Measure | This compound (200 mg/day) | Haloperidol (10 mg/day) | Placebo |
| PANSS Total Score | Significant Improvement vs. Placebo (Specific data not publicly available) | Efficacy profile similar to this compound (Specific data not publicly available) | - |
| BPRS Derived Score | Significant Improvement vs. Placebo (Specific data not publicly available) | Not Reported | - |
| BPRS Positive Symptom Subscale | Significant Improvement vs. Placebo (Specific data not publicly available) | Not Reported | - |
| CGI Scale | Significant Improvement vs. Placebo (Specific data not publicly available) | Not Reported | - |
Note: Despite reports of positive findings, specific quantitative data from the this compound Phase II "meta-trial" are not available in the public domain.
Table 2: Comparative Efficacy of Other NK3 Receptor Antagonists
| Drug | Study Identifier | Key Findings |
| Talnetant | NCT00300963, NCT00103727 | Phase II trials completed, but specific efficacy data on PANSS scores are not publicly available[2]. |
| AZD2624 | D0970C00004 | No significant difference compared to placebo on the change in PANSS total score after 28 days of treatment[3][4]. |
The lack of detailed public data for this compound and talnetant stands in contrast to the clearer, albeit negative, results for AZD2624. This data gap presents a significant challenge for researchers aiming to build upon earlier work.
Experimental Protocols: A Look at the Methodologies
Understanding the design of the clinical trials is crucial for interpreting the results and planning future studies.
Experimental Workflow for a Typical Phase II Schizophrenia Trial
The "meta-trial" for this compound likely followed a similar structure, with patients randomized to receive the study drug, an active comparator (haloperidol), or a placebo[3]. The primary outcome measure was likely the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, a standard instrument for assessing symptom severity in schizophrenia.
The Discontinuation of this compound: Unanswered Questions
The decision by Sanofi-Aventis to halt the development of this compound was officially attributed to a portfolio review. However, a later annual report cited "negative results" from Phase IIb studies as the reason for discontinuation. This discrepancy, coupled with the lack of publicly available data from these later trials, leaves a critical gap in our understanding. Possible, though unconfirmed, reasons for the discontinuation could include:
-
Lack of Robust Efficacy: The initial positive signal may not have been replicated in larger, more diverse patient populations.
-
Unfavorable Side-Effect Profile: Emergence of unforeseen adverse events in longer-term studies.
-
Commercial Viability: A strategic decision based on the perceived market potential and competitive landscape.
Conclusion and Future Directions
The journey of this compound and other NK3 receptor antagonists in schizophrenia research serves as a crucial lesson in the challenges of drug development. While the initial hypothesis of modulating dopamine and serotonin release via NK3 receptor antagonism remains a valid scientific inquiry, the clinical translation has proven difficult.
For researchers moving forward in this area, several key considerations emerge:
-
Transparency in Data Sharing: The lack of accessible quantitative data from early trials of this compound and talnetant impedes the ability of the scientific community to learn from past efforts. Greater transparency is essential for cumulative scientific progress.
-
Patient Stratification: Schizophrenia is a heterogeneous disorder. Future trials may benefit from biomarker-driven patient stratification to identify subgroups more likely to respond to NK3 receptor antagonism.
-
Exploration of Alternative Dosing and Formulations: It is possible that the therapeutic window for NK3 receptor antagonists was not optimally explored in the initial trials.
By carefully considering the lessons learned from the development of this compound and its counterparts, the scientific community can refine its approach to targeting the NK3 receptor pathway, and ultimately, work towards developing novel and effective treatments for individuals living with schizophrenia.
References
- 1. sec.gov [sec.gov]
- 2. Talnetant GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. The selective neurokinin 3 antagonist AZD2624 does not improve symptoms or cognition in schizophrenia: a proof-of-principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of (S)-Osanetant and Other Neurokinin-3 Receptor Antagonists
A detailed review of the safety profiles of (S)-Osanetant, Fezolinetant, Elinzanetant, and Pavinetant, providing researchers and drug development professionals with essential comparative data from clinical trials.
The development of neurokinin-3 (NK3) receptor antagonists has ushered in a new era of non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. However, as with any emerging class of therapeutics, a thorough understanding of their safety profiles is paramount. This guide provides a comprehensive comparison of the safety data for this compound and other notable NK3 receptor antagonists, including the approved drug Fezolinetant, the late-stage candidate Elinzanetant, and the discontinued Pavinetant.
Executive Summary
This guide synthesizes safety and tolerability data from various clinical trials of NK3 receptor antagonists. While direct head-to-head comparative trials are unavailable, this report consolidates available data to facilitate an informed assessment of the relative safety of these compounds. Fezolinetant and Elinzanetant have demonstrated generally favorable safety profiles in large-scale Phase 3 trials. In contrast, the development of Pavinetant was halted due to concerns about liver enzyme elevations. The safety profile of this compound in the context of VMS has been described as "safe and well-tolerated" in a Phase 2a trial; however, detailed quantitative data on adverse events from this study are not yet publicly available, and the program is currently paused due to a lack of efficacy.
Comparative Safety Data
The following tables summarize the available quantitative data on treatment-emergent adverse events (TEAEs) from clinical trials of this compound, Fezolinetant, and Elinzanetant.
Table 1: Overview of Key Safety Findings for NK3 Receptor Antagonists
| Drug Name | Key Safety Findings | Liver Safety Signal | Development Status |
| This compound (ACER-801) | Reported as "safe and well-tolerated" in a Phase 2a trial for VMS.[1] No specific adverse event data has been released. | No major safety concerns reported in historical studies for other indications.[2] | Program paused due to lack of efficacy in VMS.[1] |
| Fezolinetant | Most common TEAEs are headache and COVID-19, with incidence similar to placebo.[3] Low incidence of asymptomatic, transient liver enzyme elevations.[4] | Low incidence of liver enzyme elevations, generally asymptomatic and transient. | Approved for the treatment of moderate to severe VMS. |
| Elinzanetant | Favorable safety profile, with headache and fatigue being the most frequently reported TEAEs. No evidence of drug-related liver toxicity. | No safety concerns regarding liver toxicity have been identified. | Under regulatory review. |
| Pavinetant (MLE4901) | Development discontinued due to transient elevations in liver transaminases (ALT) in some participants. | Transient elevations of alanine aminotransferase (4.5-5.9 times the upper limit of normal) observed in 3 participants. | Discontinued. |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Clinical Trials of Fezolinetant (SKYLIGHT 1 & 2)
| Adverse Event | Fezolinetant 30 mg | Fezolinetant 45 mg | Placebo |
| Any TEAE (%) | 37% (SKYLIGHT 1) | 43% (SKYLIGHT 1) | 45% (SKYLIGHT 1) |
| Serious TEAEs (%) | 2% (SKYLIGHT 2) | 1% (SKYLIGHT 2) | 0% (SKYLIGHT 2) |
| Headache (%) | Most commonly reported | Most commonly reported | Most commonly reported |
| COVID-19 (%) | Commonly reported | Commonly reported | Commonly reported |
| Liver Enzyme Elevation | Low incidence (2 participants in SKYLIGHT 1) | Low incidence (0 participants in SKYLIGHT 1) | Low incidence (1 participant in SKYLIGHT 1) |
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Clinical Trials of Elinzanetant (OASIS 1 & 2)
| Adverse Event | Elinzanetant 120 mg | Placebo |
| Any TEAE (%) | 51.3% (OASIS 1), 44.3% (OASIS 2) | 48.5% (OASIS 1), 38.2% (OASIS 2) |
| Headache (%) | 7.0% (OASIS 1), 9.0% (OASIS 2) | 2.6% (OASIS 1), 2.5% (OASIS 2) |
| Fatigue (%) | Frequently reported | Frequently reported |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound (ACER-801) Phase 2a Trial (NCT05325775)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2a trial.
-
Participants: Approximately 49-56 postmenopausal women aged 40-65 years experiencing moderate to severe VMS.
-
Intervention: Participants were randomized to receive twice-daily doses of 50 mg, 100 mg, or 200 mg of ACER-801 or placebo for a 14-day treatment period.
-
Safety Assessments: Safety was a primary endpoint. Direct human safety evidence from 23 completed Phase 1 and 2 studies in other indications, involving approximately 400 healthy subjects and 820 patients, indicated no major safety concerns. Specific safety monitoring protocols for the VMS trial have not been detailed in available publications.
Fezolinetant SKYLIGHT 1 & 2 Trials (NCT04003155 & NCT04003142)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled, 12-week Phase 3 trials with a 40-week active treatment extension.
-
Participants: Women aged 40-65 years with an average of seven or more moderate-to-severe hot flashes per day.
-
Intervention: Participants were randomly assigned (1:1:1) to once-daily placebo, fezolinetant 30 mg, or fezolinetant 45 mg.
-
Safety Assessments: Safety was assessed through the monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), clinical laboratory assessments (including liver function tests), vital signs, and electrocardiograms. The incidence of liver enzyme elevations was a key safety parameter.
Elinzanetant OASIS 1 & 2 Trials (NCT05042362 & NCT05099159)
-
Study Design: Two pivotal, multicenter, multinational, double-blind, randomized, placebo-controlled, Phase 3 trials with a 26-week intervention period.
-
Participants: Postmenopausal women aged 40 to 65 years experiencing moderate to severe VMS.
-
Intervention: Participants received either 120 mg of elinzanetant or a matching placebo once daily for 12 weeks, followed by a 14-week period where the placebo group was switched to elinzanetant.
-
Safety Assessments: Safety endpoints included the incidence of TEAEs and SAEs. Liver safety was closely monitored through regular liver function tests.
Pavinetant (MLE4901) Phase 2 Trial (NCT02668185)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial.
-
Participants: Healthy women aged 40–62 years experiencing seven or more hot flushes per day.
-
Intervention: Participants received 4 weeks of MLE4901 (40 mg, orally, twice daily) and 4 weeks of placebo in a random order, separated by a 2-week washout period.
-
Safety Assessments: Treatment tolerability was assessed, with a focus on liver function tests. Three participants developed a transient rise in alanine aminotransferase (ALT) levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NK3 receptor signaling pathway involved in thermoregulation and a generalized workflow for the clinical trials discussed.
Conclusion
The landscape of NK3 receptor antagonists for the treatment of vasomotor symptoms is evolving. Fezolinetant and elinzanetant have emerged with promising efficacy and generally acceptable safety profiles in extensive clinical development programs. The case of pavinetant highlights the potential for liver-related adverse events within this class, underscoring the importance of careful safety monitoring. While this compound was found to be well-tolerated in its initial VMS trial, the lack of detailed public safety data and the program's current pause for efficacy reasons limit a direct and comprehensive comparison with other agents in this class for this indication. Further data from any future studies with this compound will be necessary to fully delineate its safety profile in the context of treating vasomotor symptoms.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Acer Therapeutics Announces Full Enrollment of Phase 2a [globenewswire.com]
- 3. newsroom.astellas.com [newsroom.astellas.com]
- 4. Fezolinetant for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
